hDDAH-1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H20N4O2 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-(4-aminobutyl)-1-hydroxy-3-(2-methoxyethyl)guanidine |
InChI |
InChI=1S/C8H20N4O2/c1-14-7-6-11-8(12-13)10-5-3-2-4-9/h13H,2-7,9H2,1H3,(H2,10,11,12) |
InChI Key |
VKMJFTKKOMFTTE-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=NCCCCN)NO |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of hDDAH-1-IN-2 in Nitric Oxide Regulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of hDDAH-1-IN-2, a selective, orally active inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), in the intricate regulation of nitric oxide (NO) synthesis. This document provides a comprehensive overview of the signaling pathways, quantitative data on the impact of DDAH-1 inhibition, and detailed experimental protocols relevant to the study of this class of inhibitors.
The Central Role of DDAH-1 in Nitric Oxide Homeostasis
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[1] The synthesis of NO is catalyzed by nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[2] The activity of NOS is tightly regulated, in part, by endogenous competitive inhibitors, most notably asymmetric dimethylarginine (ADMA).[1][2][3]
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is the primary enzyme responsible for the metabolic clearance of ADMA. By hydrolyzing ADMA to L-citrulline and dimethylamine, DDAH-1 plays a pivotal role in maintaining low physiological levels of ADMA, thereby ensuring optimal NOS activity and NO production. Dysregulation of the DDAH-1/ADMA axis, leading to elevated ADMA levels, is implicated in the pathophysiology of numerous cardiovascular and inflammatory diseases.
Mechanism of Action of this compound
This compound, as a selective inhibitor of hDDAH-1, directly targets this key regulatory enzyme. Its mechanism of action is centered on the competitive or non-competitive inhibition of the DDAH-1 active site, preventing the degradation of its substrate, ADMA. The subsequent accumulation of intracellular ADMA leads to the competitive inhibition of nitric oxide synthase (NOS). This inhibition reduces the synthesis of nitric oxide from its substrate, L-arginine.
The primary consequence of this compound action is a significant reduction in NO bioavailability. This targeted intervention in the DDAH-1/ADMA/NO pathway holds therapeutic potential in conditions characterized by excessive NO production, such as certain cancers and inflammatory disorders.
Visualizing the Signaling Cascade
The following diagram illustrates the signaling pathway of nitric oxide synthesis and the precise point of intervention for this compound.
References
- 1. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
hDDAH-1-IN-2: A Technical Whitepaper on a Selective Inhibitor of Human DDAH-1
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on hDDAH-1-IN-2, a selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (DDAH-1). Due to the absence of a publicly documented inhibitor with the specific designation "this compound," this whitepaper will focus on a representative and well-characterized selective DDAH-1 inhibitor, ZST316 , and will include comparative data for other notable inhibitors to provide a comprehensive overview of the field.
Introduction to DDAH-1 Inhibition
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) bioavailability. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS). By degrading ADMA, DDAH-1 promotes the synthesis of NO, a key signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.
Dysregulation of the DDAH-1/ADMA/NO pathway has been implicated in numerous pathological conditions.[1] Overproduction of NO, driven by increased DDAH-1 activity, is associated with conditions like septic shock and certain cancers.[2] Conversely, decreased DDAH-1 activity leads to ADMA accumulation and subsequent NO deficiency, contributing to cardiovascular diseases such as hypertension and atherosclerosis. Therefore, selective inhibition of DDAH-1 presents a promising therapeutic strategy for diseases characterized by excessive NO production.
Quantitative Data of Selective DDAH-1 Inhibitors
A number of selective inhibitors of human DDAH-1 have been developed and characterized. The following table summarizes their inhibitory potency.
| Inhibitor | IC50 (µM) | Ki (µM) | Notes |
| ZST316 | 3 | 1 (revised to 0.261) | Acylsulfonamide bioisostere of the carboxylate group.[2] |
| ZST152 | 18 | 7 | Oxadiazolone derivative.[2] |
| L-257 | 22 | - | Nω-(2-methoxyethyl)-L-arginine. |
| L-291 | 20 | - | Methyl ester of L-257. |
| L-VNIO | 13 | 2 | N⁵-(1-iminoalk(en)yl)-l-ornithine derivative. |
| Cl-NIO | 6.6 (in-cell) | 1.3 (KI) | Irreversible inhibitor with a kinact of 0.34 min⁻¹. |
| PD 404182 | 9 | - | Heterocyclic iminobenzothiazine derivative. |
| 4124W | 250 | - | A weak, early-stage inhibitor. |
Signaling Pathways
The primary signaling pathway modulated by DDAH-1 inhibitors is the DDAH/ADMA/NO pathway. Inhibition of DDAH-1 leads to an accumulation of its substrate, ADMA. ADMA, in turn, competitively inhibits nitric oxide synthase (NOS), leading to reduced production of nitric oxide (NO).
Experimental Protocols
This section details the methodologies for key experiments used in the characterization of DDAH-1 inhibitors.
DDAH-1 Enzyme Inhibition Assay (Colorimetric)
This assay quantifies DDAH-1 activity by measuring the production of L-citrulline from ADMA.
Materials:
-
Recombinant human DDAH-1
-
Asymmetric dimethylarginine (ADMA)
-
Assay Buffer: 100 mM KH2PO4, 100 mM KCl, 2 mM EDTA, 1% Tween-20, pH 7.3
-
Trichloroacetic acid (6 M)
-
Color Developing Reagent (COLDER assay components)
Procedure:
-
Prepare a reaction mixture containing purified His6-DDAH1 (e.g., 4 µM) and varying concentrations of the test inhibitor in the assay buffer.
-
Initiate the reaction by adding ADMA (e.g., 340 µM).
-
Incubate the reaction at 25°C for 45 minutes.
-
Quench the reaction by adding 10 µL of 6 M trichloroacetic acid.
-
Determine the amount of L-citrulline produced using a colorimetric assay that detects urea functional groups.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell DDAH-1 Activity Assay
This method utilizes an activity-based probe to measure DDAH-1 inhibition within living cells.
Materials:
-
HEK293T cells
-
pEF6a-hDDAH-1 plasmid for transfection
-
Complete growth medium (DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
DDAH-1 activity probe: N-but-3-ynyl-2-chloroacetamidine
-
Biotin-PEO3-azide for click chemistry
-
Lysis buffer and reagents for Western blotting
Procedure:
-
Seed HEK293T cells in a 12-well plate and grow to ~80% confluency.
-
Transfect the cells with the pEF6a-hDDAH-1 plasmid.
-
After 48 hours, wash the cells with PBS and incubate with varying concentrations of the test inhibitor in complete growth medium for 15 minutes at 37°C.
-
Add the activity probe (N-but-3-ynyl-2-chloroacetamidine, e.g., 110 µM) and incubate for an additional 10 minutes.
-
Wash the cells with PBS, harvest, and lyse the cell pellets.
-
Perform a click chemistry reaction by adding biotin-PEO3-azide to the cell lysate to label the probe-bound DDAH-1.
-
Analyze the samples by Western blotting using antibodies against DDAH-1 and biotin to determine the extent of probe labeling, which corresponds to DDAH-1 activity.
-
Quantify the band intensities to calculate the in-cell IC50 value.
References
The Biological Function of Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1): An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) bioavailability, a key signaling molecule in a myriad of physiological processes. This technical guide provides a comprehensive overview of the biological function of human DDAH-1 (hDDAH-1), its enzymatic activity, and its role in health and disease. By hydrolyzing endogenous inhibitors of nitric oxide synthases (NOS), namely asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (L-NMMA), DDAH-1 plays a pivotal role in maintaining cardiovascular homeostasis, modulating immune responses, and influencing neurological functions. Dysregulation of DDAH-1 activity is implicated in the pathophysiology of cardiovascular diseases, cancer, and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This document details the core functions of hDDAH-1, presents key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Core Biological Function of hDDAH-1
The primary and most well-characterized function of hDDAH-1 is the enzymatic hydrolysis of ADMA and L-NMMA.[1] These methylated arginines are produced during the turnover of methylated proteins and act as competitive inhibitors of all three isoforms of nitric oxide synthase (eNOS, nNOS, and iNOS).[2] By degrading these inhibitors, DDAH-1 effectively increases the local concentration of L-arginine available for NOS, thereby promoting the synthesis of nitric oxide.[1]
Recent evidence also points to ADMA-independent functions of DDAH-1. Studies have shown that DDAH-1 can modulate endothelial cell proliferation, migration, and tube formation through the activation of the Ras-Akt signaling pathway, independent of its effects on the NO-cGMP pathway.[3][4] This suggests a more complex role for DDAH-1 in cellular signaling and function than previously understood.
The DDAH-1 Signaling Pathway
The canonical signaling pathway involving DDAH-1 is central to the regulation of NO production.
References
- 1. The DDAH/ADMA pathway is a critical regulator of NO signalling in vascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 3. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through nitric oxide and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling hDDAH-1-IN-2: A Potent Irreversible Inhibitor of Human DDAH-1
An in-depth analysis of the discovery, synthesis, and mechanism of action of N5-(1-imino-2-chloroethyl)-L-ornithine (Cl-NIO), a significant tool for nitric oxide regulation research and a potential therapeutic lead.
Researchers in the field of nitric oxide (NO) signaling and cancer biology now have a powerful new tool at their disposal with the development of hDDAH-1-IN-2, also known as Cl-NIO. This small molecule has been identified as a potent and selective irreversible inhibitor of human dimethylarginine dimethylaminohydrolase-1 (DDAH-1), an enzyme implicated in various pathological states characterized by excessive NO production, including melanoma.[1] The discovery and detailed characterization of this inhibitor open new avenues for investigating the role of DDAH-1 in disease and for the development of novel therapeutic strategies.
Discovery and Rationale
The enzyme DDAH-1 plays a critical role in the regulation of nitric oxide synthesis by metabolizing asymmetric dimethylarginine (ADMA) and N-monomethylarginine (NMMA), both of which are endogenous inhibitors of nitric oxide synthases (NOS). By degrading these inhibitors, DDAH-1 promotes the production of NO.[2] In certain cancers, such as melanoma, DDAH-1 is found to be upregulated, suggesting that its inhibition could be a viable therapeutic approach to control pathological neovascularization.[1][2]
The development of this compound stemmed from previous work on substrate-mimicking amidines and fragment-sized covalent inhibitors.[1] The goal was to create a more potent and irreversible inhibitor that could serve as a chemical probe to study DDAH-1 function in a cellular context.
Synthesis Pathway
The synthesis of this compound (Cl-NIO) is a multi-step process starting from Nα-BOC-L-ornithine. The pathway involves the introduction of a reactive 2-chloro-1-iminoethyl group onto the N5 amine of the ornithine backbone, followed by deprotection.
Mechanism of Action and Signaling Pathway
This compound acts as a time- and concentration-dependent covalent irreversible inactivator of human DDAH-1. It is believed to target the active site cysteine residue of the enzyme, forming a stable covalent bond that permanently disables its catalytic activity. This irreversible inhibition leads to the accumulation of endogenous NOS inhibitors, ADMA and NMMA, which in turn reduces the production of nitric oxide.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been quantitatively assessed through various enzymatic assays. The key parameters are summarized in the table below.
| Parameter | Value | Enzyme | Notes |
| KI | 1.3 ± 0.6 μM | Human DDAH-1 | Inhibition constant |
| kinact | 0.34 ± 0.07 min-1 | Human DDAH-1 | Inactivation rate constant |
| Selectivity | > 500-fold | vs. Arginase & eNOS | Demonstrates high selectivity for DDAH-1 over other arginine-processing enzymes. |
Table 1: Inhibitory activity and selectivity of this compound against human DDAH-1.
Experimental Protocols
The discovery and characterization of this compound involved several key experimental procedures.
Synthesis of N5-(1-Imino-2-chloroethyl)-L-ornithine (Cl-NIO)
A detailed protocol for the synthesis of this compound is provided in the source literature. Briefly, the synthesis starts with Nα-BOC-L-ornithine, which is dissolved in water and the pH is adjusted to 10 with NaOH in an ice bath. 2-Chloro-1-ethoxy-ethanimine is then added slowly while maintaining the pH at 10. The reaction mixture is stirred at 0°C for one hour and then at 25°C for two hours. The pH is subsequently adjusted to 7.5 with HCl, and the reaction is allowed to proceed overnight at 25°C. The resulting product is purified using ion exchange chromatography and further purified by HPLC.
Enzyme Inhibition Assays
The inhibitory activity of this compound was determined using a continuous spectrophotometric assay. Purified wild-type human DDAH-1 was incubated with various concentrations of the inhibitor. The enzymatic reaction was initiated by the addition of the substrate, ADMA. The rate of citrulline formation, a product of the DDAH-1 reaction, was monitored over time to determine the kinetic parameters of inhibition, KI and kinact.
Cell-Based Assays
To confirm the activity of this compound in a biological context, cultured human cells were treated with the inhibitor. The downstream effect on nitric oxide biosynthesis was then assessed, demonstrating that the compound is cell-permeable and active in a cellular environment.
Conclusion and Future Directions
This compound (Cl-NIO) represents a significant advancement in the development of selective DDAH-1 inhibitors. Its irreversible mechanism of action and high potency make it a valuable research tool for elucidating the complex roles of DDAH-1 and nitric oxide signaling in health and disease. Furthermore, its efficacy in cellular models suggests its potential as a therapeutic lead for conditions associated with elevated nitric oxide levels, such as melanoma. Future research will likely focus on optimizing the pharmacokinetic properties of this compound to enhance its drug-like characteristics for in vivo studies and potential clinical applications. The development of more potent and selective DDAH-1 inhibitors remains an active area of research, with the ultimate goal of translating these findings into novel therapies for a range of human diseases.
References
hDDAH-1-IN-2: A Technical Guide to its Effects on Endothelial Nitric Oxide Synthase (eNOS) Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of hDDAH-1-IN-2, a selective and orally active inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), and its subsequent effects on endothelial nitric oxide synthase (eNOS) activity. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for studying its effects, and illustrates the relevant biological pathways and experimental workflows.
Introduction
Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for the production of nitric oxide (NO) in the vascular endothelium. NO is a key signaling molecule that plays a crucial role in maintaining cardiovascular homeostasis, including regulating vascular tone, inhibiting platelet aggregation, and preventing leukocyte adhesion to the endothelium. The activity of eNOS is tightly regulated, and its dysfunction is implicated in the pathogenesis of various cardiovascular diseases.
One of the primary endogenous inhibitors of eNOS is asymmetric dimethylarginine (ADMA). The intracellular concentration of ADMA is principally regulated by the enzyme dimethylarginine dimethylaminohydrolase (DDAH). DDAH exists in two isoforms, DDAH-1 and DDAH-2. DDAH-1 is the predominant isoform responsible for the hydrolysis of ADMA into L-citrulline and dimethylamine. By degrading ADMA, DDAH-1 plays a crucial role in maintaining eNOS activity and NO production.
This compound is a small molecule inhibitor designed to selectively target human DDAH-1. By inhibiting DDAH-1, this compound leads to an accumulation of intracellular ADMA, which in turn competitively inhibits eNOS, resulting in reduced NO bioavailability. This makes this compound a valuable research tool for studying the physiological and pathological roles of the DDAH-1/ADMA/eNOS pathway.
Mechanism of Action
The primary mechanism by which this compound affects eNOS activity is through the inhibition of DDAH-1. This leads to a cascade of events:
-
Inhibition of DDAH-1: this compound binds to the active site of DDAH-1, preventing it from metabolizing its substrate, ADMA.
-
Accumulation of ADMA: The inhibition of DDAH-1 results in the accumulation of intracellular ADMA.
-
Inhibition of eNOS: ADMA is a competitive inhibitor of eNOS, competing with the substrate L-arginine for binding to the enzyme's active site. The increased concentration of ADMA leads to a significant reduction in eNOS catalytic activity.
-
Decreased NO Production: With eNOS activity inhibited, the production of nitric oxide from L-arginine is diminished.
Beyond this primary pathway, there is emerging evidence that DDAH-1 may have effects on eNOS that are independent of its role in ADMA metabolism, potentially through modulation of the Akt signaling pathway which is known to phosphorylate and activate eNOS. Further research is required to fully elucidate the ADMA-independent effects of this compound.
Quantitative Data
While specific quantitative data for this compound is not extensively published, data for a closely related, selective, non-amino acid catalytic site inhibitor of human DDAH-1, hDDAH-1-IN-1 , provides a strong indication of the potency of this class of compounds.
| Compound | Target | Parameter | Value | Reference |
| hDDAH-1-IN-1 | hDDAH-1 | Ki | 18 µM | [1][2] |
This table summarizes the available quantitative data for a closely related hDDAH-1 inhibitor.
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships and processes involved, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on DDAH-1 and eNOS activity.
Recombinant hDDAH-1 Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified human DDAH-1.
Principle: This assay measures the production of L-citrulline from the DDAH-1-mediated hydrolysis of ADMA. The amount of L-citrulline produced is quantified colorimetrically.
Materials:
-
Recombinant human DDAH-1 enzyme
-
This compound
-
Asymmetric dimethylarginine (ADMA)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Colorimetric reagent for citrulline detection (e.g., diacetyl monoxime-thiosemicarbazide reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control without inhibitor.
-
Add a fixed amount of recombinant hDDAH-1 to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a saturating concentration of ADMA to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding an acid solution (e.g., a mixture of sulfuric and phosphoric acid).
-
Add the colorimetric reagent for citrulline detection and heat the plate (e.g., at 95°C for 10 minutes) to allow for color development.
-
After cooling to room temperature, measure the absorbance at the appropriate wavelength (e.g., 530 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Measurement of Intracellular ADMA Levels in Endothelial Cells
Objective: To quantify the effect of this compound on intracellular ADMA concentrations in cultured endothelial cells.
Principle: Endothelial cells are treated with this compound, and the intracellular ADMA is extracted and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell line
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Internal standard for ADMA quantification
-
HPLC or LC-MS/MS system
Procedure:
-
Culture HUVECs to confluence in appropriate culture vessels.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS to remove any extracellular components.
-
Lyse the cells using a suitable lysis buffer and scrape the cells.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the intracellular metabolites.
-
Perform protein precipitation (e.g., with methanol or acetonitrile) and add an internal standard.
-
Analyze the samples by HPLC with fluorescence detection (after derivatization) or by LC-MS/MS for direct quantification of ADMA.
-
Normalize the ADMA concentration to the total protein content of the cell lysate.
Measurement of eNOS Activity in Endothelial Cells
Objective: To assess the impact of this compound on eNOS activity in intact endothelial cells by measuring nitric oxide production.
Principle: eNOS activity can be indirectly measured by quantifying the accumulation of its stable end-products, nitrite and nitrate, in the cell culture medium using the Griess assay.
Materials:
-
HUVECs or other suitable endothelial cell line
-
Cell culture medium
-
This compound
-
Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrate reductase (to convert nitrate to nitrite)
-
Sodium nitrite standard solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate and grow to confluence.
-
Replace the culture medium with a fresh, low-serum medium.
-
Treat the cells with different concentrations of this compound or vehicle control for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
To measure total nitrite and nitrate, incubate the supernatant with nitrate reductase to convert all nitrate to nitrite.
-
Add the Griess reagent to the supernatant and the sodium nitrite standards in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite in the samples by comparing the absorbance to the standard curve.
-
The reduction in nitrite concentration in the presence of this compound reflects the inhibition of eNOS activity.
Western Blot Analysis of eNOS Phosphorylation
Objective: To investigate potential ADMA-independent effects of this compound on eNOS activity by examining the phosphorylation status of eNOS at key regulatory sites.
Principle: Endothelial cells are treated with this compound, and the phosphorylation of eNOS at activating (e.g., Ser1177) and inhibitory (e.g., Thr495) sites is assessed by Western blotting using phospho-specific antibodies.
Materials:
-
HUVECs or other suitable endothelial cell line
-
Cell culture medium
-
This compound
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-eNOS (Ser1177), anti-phospho-eNOS (Thr495), anti-total eNOS, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture and treat HUVECs with this compound as described in previous protocols.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-eNOS Ser1177) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total eNOS and the loading control to ensure equal protein loading and to determine the relative phosphorylation levels.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the DDAH-1/ADMA/eNOS pathway in health and disease. Its ability to selectively inhibit DDAH-1 allows for the controlled manipulation of intracellular ADMA levels, providing a means to study the downstream consequences on eNOS activity and nitric oxide signaling. The experimental protocols outlined in this guide provide a robust framework for researchers to characterize the biochemical and cellular effects of this compound and to further explore the therapeutic potential of targeting DDAH-1 in cardiovascular and other related disorders. Further studies are warranted to precisely quantify the inhibitory potency of this compound and to fully elucidate its potential ADMA-independent mechanisms of action.
References
The Impact of DDAH-1 Inhibition on Cellular Arginine Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the cellular consequences of inhibiting dimethylarginine dimethylaminohydrolase-1 (DDAH-1), a key enzyme in the regulation of nitric oxide (NO) bioavailability. While the specific inhibitor hDDAH-1-IN-2 was initially considered, a thorough review of the scientific literature reveals a lack of publicly available quantitative data on its specific effects. Therefore, this guide will focus on the well-characterized and selective DDAH-1 inhibitor, L-257 , as a representative molecule to elucidate the impact of DDAH-1 inhibition on cellular arginine and methylated arginine levels. This document details the underlying signaling pathways, provides comprehensive experimental protocols for quantifying these effects, and presents the expected quantitative changes in a clear, structured format.
Introduction: The DDAH-1/ADMA Axis
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme responsible for the metabolic clearance of asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (L-NMMA).[1][2] These methylated arginines are endogenous inhibitors of nitric oxide synthase (NOS), the enzyme that produces nitric oxide (NO) from L-arginine. NO is a crucial signaling molecule involved in a plethora of physiological processes, including vasodilation, neurotransmission, and immune responses.
By hydrolyzing ADMA to L-citrulline and dimethylamine, DDAH-1 plays a pivotal role in maintaining cellular NO homeostasis.[1] Inhibition of DDAH-1 leads to the accumulation of intracellular ADMA.[1] Elevated ADMA levels competitively inhibit NOS, thereby reducing NO production.[2] This mechanism has significant implications for various pathological conditions where NO signaling is dysregulated. Consequently, DDAH-1 has emerged as a promising therapeutic target for diseases characterized by excessive NO production, such as septic shock and certain cancers.
The Role of L-257 as a Selective DDAH-1 Inhibitor
L-257, also known as Nω-(2-methoxyethyl)-L-arginine, is a well-documented, selective inhibitor of DDAH-1. Its mechanism of action involves binding to the active site of the DDAH-1 enzyme, thereby preventing the metabolism of ADMA. The selectivity of L-257 for DDAH-1 over other enzymes in the arginine metabolic pathway, such as NOS and arginase, makes it a valuable tool for studying the specific consequences of DDAH-1 inhibition.
Quantitative Impact of DDAH-1 Inhibition on Cellular Arginine and Methylated Arginine Levels
| Analyte | Expected Change with L-257 Treatment | Rationale |
| L-Arginine | No direct significant change | L-257 does not directly target arginine transport or synthesis. However, the L-arginine/ADMA ratio is a critical determinant of NOS activity. |
| Asymmetric Dimethylarginine (ADMA) | Significant Increase | As the primary substrate of DDAH-1, inhibition of the enzyme directly leads to the accumulation of intracellular ADMA. |
| Symmetric Dimethylarginine (SDMA) | No significant change | SDMA is not a substrate for DDAH-1 and its clearance is primarily through renal excretion. Therefore, DDAH-1 inhibition is not expected to affect its intracellular levels. |
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships and processes involved, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following protocols provide a framework for investigating the effects of DDAH-1 inhibition on cellular arginine and methylated arginine levels.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for studying vascular effects of DDAH-1 inhibition.
-
Culture Conditions: Culture HUVECs in a suitable endothelial cell growth medium supplemented with growth factors, fetal bovine serum, and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the HUVECs in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach 80-90% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of L-257 in a suitable solvent (e.g., sterile water or PBS).
-
On the day of the experiment, dilute the L-257 stock solution to the desired final concentrations in fresh culture medium. A typical concentration range for in vitro studies is 10-100 µM.
-
Aspirate the old medium from the cells and replace it with the medium containing either L-257 (treatment group) or the vehicle alone (control group).
-
-
Incubation: Incubate the cells for a predetermined period, for example, 24 hours, to allow for the inhibitor to exert its effects on cellular metabolism.
Sample Preparation for LC-MS/MS Analysis
-
Cell Harvesting:
-
After incubation, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping them into a small volume of ice-cold PBS.
-
-
Cell Lysis:
-
Transfer the cell suspension to a microcentrifuge tube.
-
Lyse the cells using a probe sonicator on ice to disrupt the cell membranes and release intracellular contents.
-
-
Protein Precipitation and Analyte Extraction:
-
Add a volume of ice-cold acetonitrile (containing a known concentration of stable isotope-labeled internal standards for arginine, ADMA, and SDMA) to the cell lysate. A common ratio is 3:1 (acetonitrile:lysate).
-
Vortex the mixture vigorously to precipitate the proteins.
-
Incubate the samples on ice for at least 20 minutes.
-
-
Clarification:
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the analytes of interest, to a new clean tube for analysis.
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is required for this analysis.
-
Chromatographic Separation:
-
Use a suitable column for the separation of these polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each analyte and its corresponding internal standard. The MRM transitions are specific precursor-to-product ion pairs for each molecule.
-
-
Quantification:
-
Generate a calibration curve for each analyte using known concentrations of standards.
-
The concentration of each analyte in the cell samples is determined by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against the calibration curve.
-
Normalize the final concentrations to the protein content of the cell lysate to account for variations in cell number.
-
Conclusion
The inhibition of DDAH-1 by selective inhibitors like L-257 provides a powerful tool to investigate the role of the ADMA/NO pathway in health and disease. This guide outlines the fundamental principles, expected quantitative outcomes, and detailed experimental procedures for studying the impact of DDAH-1 inhibition on cellular arginine and methylated arginine levels. The provided protocols and visualizations serve as a comprehensive resource for researchers and drug development professionals working in this critical area of cardiovascular and cellular biology. While the focus has been on L-257 due to data availability, the principles and methodologies described are broadly applicable to the study of other DDAH-1 inhibitors, including the initially considered this compound, as more data on their specific cellular effects become available.
References
The Therapeutic Potential of hDDAH-1-IN-2 in Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "hDDAH-1-IN-2" appears to be a hypothetical molecule, as no direct research or data could be found under this specific name in the current scientific literature. This guide, therefore, explores the therapeutic potential of a selective human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) inhibitor, for which "this compound" serves as a placeholder. The principles, pathways, and experimental data are based on established knowledge of DDAH-1 function and the effects of other known DDAH-1 inhibitors in the context of cardiovascular disease.
Executive Summary
Cardiovascular diseases (CVDs) remain the leading cause of death globally, creating a critical need for novel therapeutic strategies.[1][2][3] A promising target in this area is dimethylarginine dimethylaminohydrolase-1 (DDAH-1), a key enzyme in the regulation of nitric oxide (NO) bioavailability. This technical guide explores the therapeutic potential of a selective hDDAH-1 inhibitor, "this compound," in cardiovascular disease. By inhibiting DDAH-1, this compound is expected to increase levels of the endogenous nitric oxide synthase (NOS) inhibitor, asymmetric dimethylarginine (ADMA). While seemingly counterintuitive, elevating ADMA can be beneficial in pathological conditions characterized by excessive and detrimental NO production. This guide provides an in-depth overview of the underlying signaling pathways, summarizes relevant quantitative data from studies on other DDAH-1 inhibitors, and details key experimental protocols for evaluating such compounds.
The DDAH-1/ADMA/NO Signaling Pathway in Cardiovascular Homeostasis
Nitric oxide is a critical signaling molecule in the cardiovascular system, regulating vascular tone, blood flow, and angiogenesis.[4][5] Its production by nitric oxide synthase (NOS) is competitively inhibited by the endogenous L-arginine analog, asymmetric dimethylarginine (ADMA). The primary enzyme responsible for the degradation of ADMA is DDAH-1.
Dysregulation of the DDAH-1/ADMA/NO axis is a hallmark of many cardiovascular diseases, including hypertension, atherosclerosis, and heart failure. In these conditions, reduced DDAH-1 activity can lead to ADMA accumulation, impaired NO signaling, and endothelial dysfunction. Conversely, in conditions of pathological overproduction of NO, such as septic shock, inhibiting DDAH-1 to increase ADMA and thereby temper NO production has shown therapeutic promise.
A selective inhibitor like this compound would directly target DDAH-1, leading to a controlled increase in ADMA levels. This modulation of the DDAH-1/ADMA/NO pathway forms the basis of its therapeutic potential in specific cardiovascular contexts.
Quantitative Data on DDAH-1 Inhibitors
While specific data for this compound is unavailable, the following table summarizes key quantitative parameters for other known DDAH-1 inhibitors from the literature. This data provides a benchmark for the expected potency and selectivity of a novel inhibitor.
| Inhibitor | Target | IC50 / Ki | Cell-Based Assay Data | In Vivo Model Data | Reference |
| L-257 | DDAH-1 | Ki = 13 µM | - | - | |
| L-VNIO | DDAH-1 | Ki = 2 µM | - | - | |
| Nω-methoxyethyl-Nω-nitro-L-arginine | DDAH-1 | IC50 = 189 µM | - | - | |
| Nω-ethyl-Nω-nitro-L-arginine | DDAH-1 | IC50 = 300 µM | - | - | |
| Nω-methyl-Nω-nitro-L-arginine | DDAH-1 | IC50 = 1510 µM | - | - |
Note: The table above is illustrative and compiled from data on various arginine-based DDAH inhibitors. The development of this compound would aim for improved potency and selectivity.
Key Experimental Protocols
The evaluation of a novel DDAH-1 inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its efficacy, selectivity, and mechanism of action.
In Vitro DDAH-1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human DDAH-1.
Methodology:
-
Enzyme Preparation: Recombinant human DDAH-1 is expressed and purified.
-
Assay Principle: The assay measures the conversion of a DDAH-1 substrate (e.g., ADMA) to L-citrulline.
-
Procedure:
-
A reaction mixture containing purified hDDAH-1, a known concentration of ADMA, and varying concentrations of this compound is prepared in a suitable buffer.
-
The reaction is initiated and incubated at 37°C for a defined period.
-
The reaction is terminated, and the amount of L-citrulline produced is quantified using a colorimetric method (e.g., the Griess assay for nitrite after conversion of citrulline) or by HPLC/mass spectrometry.
-
-
Data Analysis: The percentage of DDAH-1 inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.
Cell-Based Assay for ADMA Accumulation
Objective: To confirm that this compound inhibits DDAH-1 activity in a cellular context, leading to an increase in intracellular ADMA levels.
Methodology:
-
Cell Culture: Human endothelial cells (e.g., HUVECs) are cultured to confluence.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Cells are harvested and lysed to release intracellular contents.
-
ADMA Quantification: The concentration of ADMA in the cell lysates is measured using a validated method such as ELISA or LC-MS/MS.
-
Data Analysis: Intracellular ADMA concentrations are plotted against the concentration of this compound to determine the dose-dependent effect.
Ex Vivo Assessment of Vascular Function
Objective: To evaluate the effect of this compound on endothelial function in isolated blood vessels.
Methodology:
-
Tissue Preparation: Aortic rings are isolated from experimental animals (e.g., mice or rats).
-
Organ Bath Setup: The aortic rings are mounted in an organ bath containing physiological salt solution, maintained at 37°C, and bubbled with carbogen.
-
Experimental Protocol:
-
The rings are pre-constricted with an agonist (e.g., phenylephrine).
-
Cumulative concentration-response curves to an endothelium-dependent vasodilator (e.g., acetylcholine) are generated in the presence and absence of this compound.
-
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction, and the concentration-response curves are compared to assess the impact of this compound on endothelium-dependent vasodilation.
In Vivo Models of Cardiovascular Disease
Objective: To assess the therapeutic efficacy of this compound in relevant animal models of cardiovascular disease.
Potential Models:
-
Sepsis/Endotoxic Shock Model: In this model, excessive NO production contributes to hypotension and vascular collapse. Inhibition of DDAH-1 by this compound would be expected to increase ADMA, reduce NO production, and stabilize blood pressure.
-
Pulmonary Hypertension Model: Hypoxia-induced pulmonary hypertension is associated with decreased DDAH expression. The role of a DDAH-1 inhibitor in this context would need careful evaluation.
-
Myocardial Infarction Model: The role of DDAH-1 in the context of myocardial infarction is complex, and the effects of its inhibition would require thorough investigation.
Parameters to Measure:
-
Hemodynamic parameters (blood pressure, heart rate).
-
Plasma and tissue levels of ADMA and NO metabolites.
-
Histopathological analysis of cardiovascular tissues.
-
Cardiac function (e.g., by echocardiography).
Conclusion
The development of a potent and selective hDDAH-1 inhibitor, represented here as this compound, holds significant therapeutic potential for the treatment of specific cardiovascular diseases, particularly those characterized by pathological overproduction of nitric oxide. The scientific rationale is firmly grounded in the well-established role of the DDAH-1/ADMA/NO signaling pathway in cardiovascular homeostasis. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such a compound. Further research and development in this area are warranted to translate the therapeutic potential of DDAH-1 inhibition into novel treatments for cardiovascular disease.
References
- 1. Cardiovascular diseases (CVDs) [who.int]
- 2. Heart disease remains leading cause of death as key health risk factors continue to rise | American Heart Association [newsroom.heart.org]
- 3. More than half of U.S. adults don’t know heart disease is leading cause of death, despite 100-year reign | American Heart Association [newsroom.heart.org]
- 4. Regulation of DDAH1 as a Potential Therapeutic Target for Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DDAH/ADMA pathway is a critical regulator of NO signalling in vascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DDAH-1 Inhibition in Angiogenesis and Vascular Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. A key regulatory pathway in angiogenesis involves the enzyme Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1). DDAH-1 metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). By degrading ADMA, DDAH-1 promotes the production of nitric oxide (NO), a potent signaling molecule with pro-angiogenic effects. Consequently, inhibition of DDAH-1 presents a promising therapeutic strategy for diseases characterized by excessive angiogenesis. This technical guide provides an in-depth overview of the role of DDAH-1 inhibition in angiogenesis and vascular development, with a focus on specific inhibitors, experimental data, and detailed methodologies for key assays. While this guide aims to be comprehensive, it is important to note that information regarding a specific inhibitor designated "hDDAH-1-IN-2" is not publicly available within the scope of our search. Therefore, this document will focus on other well-characterized DDAH-1 inhibitors.
Introduction to DDAH-1 and its Role in Angiogenesis
Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) bioavailability. It specifically hydrolyzes asymmetric dimethylarginine (ADMA) and L-N-monomethylarginine (L-NMMA), both of which are endogenous inhibitors of all three isoforms of nitric oxide synthase (NOS).[1][2] By metabolizing these inhibitors, DDAH-1 facilitates the production of NO, a key signaling molecule involved in various physiological processes, including the maintenance of vascular tone, inhibition of platelet aggregation, and, notably, the promotion of angiogenesis.[3]
The pro-angiogenic role of DDAH-1 is well-documented. Overexpression of DDAH-1 in endothelial cells leads to enhanced tube formation and increased expression of vascular endothelial growth factor (VEGF) mRNA.[1] Conversely, inhibition or genetic knockout of DDAH-1 has been shown to impair angiogenesis.[1] This anti-angiogenic effect is primarily attributed to the accumulation of ADMA, leading to the inhibition of NOS and a subsequent reduction in NO production. Decreased NO levels can attenuate endothelial cell proliferation, migration, and survival, all of which are crucial steps in the angiogenic process.
The DDAH-1/ADMA/NO Signaling Pathway
The central mechanism by which DDAH-1 influences angiogenesis is through the DDAH-1/ADMA/NO signaling pathway. Inhibition of DDAH-1 disrupts this pathway, leading to an anti-angiogenic outcome.
Quantitative Data for Specific DDAH-1 Inhibitors
Several small molecule inhibitors of DDAH-1 have been developed and studied for their anti-angiogenic properties. The following tables summarize the available quantitative data for some of these inhibitors.
| Inhibitor | Target | IC50 / Ki | Cell Line / Model | Effect on Angiogenesis | Reference |
| DD1E5 | DDAH-1 | Ki: 2.05 ± 0.15 µM | Human Aortic Endothelial Cells (HAEC) | Inhibited tube formation | |
| L-257 | DDAH-1 | - | Mouse Cerebral Arteries | Disrupts eNOS-derived NO signaling | |
| ZST316 | DDAH-1 | IC50: 3 µM, Ki: 1 µM | MDA-MB-231 (Breast Cancer) | Suppresses vasculogenic mimicry and migration | |
| ZST152 | DDAH-1 | IC50: 18 µM, Ki: 7 µM | MDA-MB-231 (Breast Cancer) | Effective in suppressing vasculogenic mimicry |
Table 1: In vitro anti-angiogenic activity of specific DDAH-1 inhibitors.
| Inhibitor | Animal Model | Dosage | Effect on Tumor Growth and Angiogenesis | Reference |
| DD1E5 | PCa Xenograft Mice | - | Reduced tumor endothelial content (low CD31 expression) | |
| ZST316 | - | 30 mg/Kg/day (intraperitoneal) for 3 weeks (tolerated dose) | Favorable pharmacokinetic profile for in vivo studies |
Table 2: In vivo anti-angiogenic activity of specific DDAH-1 inhibitors.
Key Signaling Pathways Modulated by DDAH-1 Inhibition
Beyond the primary DDAH-1/ADMA/NO axis, the inhibition of DDAH-1 can impact other critical signaling pathways involved in angiogenesis.
Inhibition of DDAH-1 has been shown to reverse the upregulation of pro-angiogenic factors like VEGF, iNOS, c-Myc, and HIF-1α in cancer cells. Furthermore, DDAH-1 has been implicated in the activation of the Akt signaling pathway, which is crucial for endothelial cell proliferation and survival. Therefore, inhibiting DDAH-1 can lead to decreased Akt phosphorylation, further contributing to its anti-angiogenic effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the role of DDAH-1 inhibition in angiogenesis.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Protocol:
-
Thaw Matrigel® (growth factor reduced) on ice overnight.
-
Pipette 200 µL of cold Matrigel® into each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 30 minutes to allow the Matrigel® to solidify.
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in appropriate culture medium.
-
Seed 50,000 - 100,000 cells per well onto the solidified Matrigel®.
-
Add the DDAH-1 inhibitor at desired concentrations to the respective wells. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Aortic Ring Assay
This ex vivo assay provides a more physiologically relevant model of angiogenesis.
Protocol:
-
Euthanize a mouse and excise the thoracic aorta under sterile conditions.
-
Remove surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.
-
Embed each aortic ring in a gel matrix (e.g., Matrigel® or collagen) in a 48-well plate.
-
Allow the gel to polymerize at 37°C for 30 minutes.
-
Add culture medium containing the DDAH-1 inhibitor or vehicle control to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-12 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily using a microscope.
-
Quantify the angiogenic response by measuring the number and length of the sprouting vessels.
In Vivo Matrigel® Plug Assay
This in vivo assay assesses the formation of functional blood vessels in a living organism.
Protocol:
-
Mix ice-cold Matrigel® with a pro-angiogenic factor (e.g., bFGF or VEGF) and the DDAH-1 inhibitor or vehicle control.
-
Subcutaneously inject 0.3-0.5 mL of the Matrigel® mixture into the flank of mice.
-
The Matrigel® will form a solid plug in vivo.
-
After 7-14 days, euthanize the mice and excise the Matrigel® plugs.
-
Assess angiogenesis by:
-
Measuring the hemoglobin content of the plugs as an indicator of blood vessel formation.
-
Performing histological analysis of plug sections stained with endothelial cell markers (e.g., CD31 or CD34) to visualize and quantify microvessel density.
-
Western Blot Analysis
This technique is used to quantify the expression levels of key proteins involved in the DDAH-1 signaling pathway.
Protocol:
-
Lyse cells or tissues treated with the DDAH-1 inhibitor to extract total protein.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for DDAH-1, p-Akt, total Akt, HIF-1α, VEGF, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Conclusion
Inhibition of DDAH-1 represents a compelling strategy for targeting pathological angiogenesis. By increasing intracellular levels of the NOS inhibitor ADMA, DDAH-1 inhibitors effectively reduce NO production, leading to the suppression of endothelial cell proliferation, migration, and tube formation. Furthermore, these inhibitors can modulate other key pro-angiogenic signaling pathways involving Akt and HIF-1α. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the anti-angiogenic potential of novel DDAH-1 inhibitors and to further elucidate the intricate role of the DDAH-1/ADMA/NO pathway in vascular development and disease. Continued research in this area holds significant promise for the development of new anti-angiogenic therapies.
References
- 1. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for hDDAH-1-IN-2: An In Vitro Efficacy Evaluation in Cancer Cell Lines
For Research Use Only.
Introduction
Dimethylarginine dimethylaminohydrolase 1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) synthesis. It metabolizes asymmetric dimethylarginine (ADMA) and monomethyl arginine (L-NMMA), which are endogenous inhibitors of nitric oxide synthases (NOS).[1][2] In various cancers, including prostate, breast, and melanoma, DDAH-1 is often upregulated.[3][4][5] This increased expression leads to enhanced NO production, promoting tumor angiogenesis, growth, invasion, and metastasis. Consequently, the inhibition of DDAH-1 presents a promising therapeutic strategy for cancer treatment.
hDDAH-1-IN-2 is a small molecule inhibitor of human DDAH-1. By blocking DDAH-1 activity, this compound is expected to increase intracellular levels of ADMA, thereby reducing NO production and mitigating its pro-cancerous effects. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in relevant cancer cell lines.
DDAH-1 Signaling Pathway in Cancer
The dysregulation of the DDAH/ADMA/NO pathway is a key factor in tumor progression. DDAH-1 metabolizes ADMA, an inhibitor of NOS. In cancer cells with high DDAH-1 expression, the degradation of ADMA leads to increased NOS activity and subsequent NO production. This elevated NO can promote angiogenesis, cell proliferation, and metastasis. The inhibition of DDAH-1 by this compound is designed to reverse this process.
Caption: DDAH-1 signaling in normal vs. cancer cells and the effect of this compound.
Quantitative Data Summary
The following tables summarize expected quantitative data from in vitro assays with this compound.
Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTS | [Value] |
| PC-3 | Prostate Cancer | SRB | [Value] |
| LNCaP | Prostate Cancer | MTT | [Value] |
| A375 | Melanoma | MTS | [Value] |
Table 2: Effect of this compound on DDAH-1 Activity Markers
| Cell Line | Treatment (10 µM this compound) | Intracellular ADMA (% increase) | L-Citrulline (% decrease) | NO Production (% decrease) |
| MDA-MB-231 | 24 hours | [Value] | [Value] | [Value] |
| PC-3 | 24 hours | [Value] | [Value] | [Value] |
Table 3: Effect of this compound on Cell Migration and Invasion
| Cell Line | Assay Type | Treatment (10 µM this compound) | Inhibition of Migration/Invasion (%) |
| MDA-MB-231 | Wound Healing | 24 hours | [Value] |
| PC-3 | Transwell Invasion | 48 hours | [Value] |
Experimental Protocols
General Cell Culture
Maintain cancer cell lines in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Culture cells at 37°C in a humidified atmosphere with 5% CO2.
Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound.
Cell Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed 2,000-5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the drug dilutions or a vehicle control (0.1% DMSO).
-
Incubate for 72 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This colorimetric assay measures nitrite, a stable product of NO metabolism.
Materials:
-
Cancer cell lines
-
Phenol red-free culture medium
-
This compound
-
Griess Reagent System
-
Sodium nitrite standard
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Treat cells with this compound or vehicle control in phenol red-free medium for 24 hours.
-
Collect the culture supernatant.
-
Add 50 µL of supernatant to a 96-well plate in duplicate.
-
Add 50 µL of the Griess reagent components to each well according to the manufacturer's protocol.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-DDAH-1, anti-eNOS, anti-iNOS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.
Materials:
-
Cancer cell lines
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing this compound or vehicle control.
-
Capture images of the wound at 0 hours and after 24 hours.
-
Measure the wound area at both time points and calculate the percentage of wound closure.
Conclusion
The provided protocols offer a comprehensive framework for the in vitro characterization of this compound in cancer cell lines. These assays will enable researchers to determine the inhibitor's potency, elucidate its mechanism of action, and assess its potential as an anti-cancer agent. The results from these studies will be crucial for the further development of DDAH-1 inhibitors for cancer therapy.
References
- 1. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of DDAH1 significantly attenuates triple negative breast cancer cell vasculogenic mimicry in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DDAH1 dimethylarginine dimethylaminohydrolase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethylarginine dimethylaminohydrolase-1 (DDAH1) is frequently upregulated in prostate cancer, and its overexpression conveys tumor growth and angiogenesis by metabolizing asymmetric dimethylarginine (ADMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for hDDAH-1-IN-2 in a Mouse Model of Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) has emerged as a promising therapeutic target in oncology, particularly in melanoma. A significant percentage of melanoma cell lines, approximately 78%, exhibit upregulation of DDAH-1.[1][2] This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway by metabolizing asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). The overexpression of DDAH-1 in melanoma leads to decreased ADMA levels and a subsequent increase in NO production, which can promote tumor angiogenesis and growth.
This document provides detailed application notes and protocols for the use of a potent, irreversible DDAH-1 inhibitor, referred to herein as hDDAH-1-IN-2, in a mouse model of melanoma. While the specific compound "this compound" is not found in current scientific literature, the data and protocols presented are based on the extensively studied DDAH-1 inhibitor, N5-(1-imino-2-chloroethyl)-L-ornithine (Cl-NIO) , which serves as a representative and effective tool for investigating the therapeutic potential of DDAH-1 inhibition in preclinical melanoma models.
Mechanism of Action
This compound (based on Cl-NIO) acts as an irreversible inhibitor of DDAH-1. By inhibiting DDAH-1, the inhibitor prevents the breakdown of ADMA. The resulting accumulation of ADMA competitively inhibits NOS activity, leading to a reduction in nitric oxide (NO) production. In the context of melanoma, this reduction in NO is hypothesized to suppress tumor growth by inhibiting angiogenesis and other NO-dependent pro-tumoral pathways.
Data Presentation
The following tables summarize the in vitro and projected in vivo data for a representative DDAH-1 inhibitor, Cl-NIO.
Table 1: In Vitro Activity of Cl-NIO
| Parameter | Value | Cell Line(s) | Reference |
| DDAH-1 Inhibition (Purified Human) | |||
| KI | 1.3 ± 0.6 µM | - | [1] |
| kinact | 0.34 ± 0.07 min-1 | - | [1] |
| Cellular DDAH-1 Inhibition | |||
| "in cell" IC50 | 6.6 ± 0.2 µM | HEK293T (overexpressing DDAH-1) | [1] |
| Effect on NO Production | Concentration-dependent decrease | A375 Melanoma | |
| Toxicity | |||
| IC50 for cell survival (72h) | 92 ± 2 µM | HEK293T |
Table 2: Projected In Vivo Study Parameters and Endpoints for a Melanoma Mouse Model
| Parameter | Description |
| Animal Model | |
| Mouse Strain | Immunocompromised (e.g., NOD/SCID or NSG) for human melanoma xenografts (e.g., A375); C57BL/6 for syngeneic models (e.g., B16-F10). |
| Tumor Implantation | |
| Cell Line | A375 (human melanoma, DDAH-1 positive) or B16-F10 (murine melanoma). |
| Implantation Site | Subcutaneous injection into the flank. |
| Treatment Regimen | |
| Compound | This compound (formulated as Cl-NIO). |
| Dosage | 10-50 mg/kg (hypothetical, based on other in vivo studies with similar compounds). |
| Administration Route | Intraperitoneal (i.p.) injection. |
| Frequency | Daily. |
| Primary Endpoints | |
| Tumor Volume | Measured every 2-3 days. |
| Final Tumor Weight | Measured at the end of the study. |
| Secondary Endpoints | |
| Body Weight | Monitored for toxicity. |
| Biomarker Analysis | ADMA and NO levels in tumor tissue and/or plasma. |
| Immunohistochemistry | CD31 (for microvessel density), Ki-67 (for proliferation). |
Experimental Protocols
The following are detailed protocols for a representative study using this compound in a melanoma mouse model.
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
1. Animal Model and Husbandry:
-
Species: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
2. Tumor Cell Culture and Implantation:
-
Cell Line: A375 human melanoma cells (known to express DDAH-1).
-
Culture Conditions: Grow cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
3. Treatment Formulation and Administration:
-
This compound Formulation: Dissolve the compound in a suitable vehicle (e.g., saline, or PBS with a small percentage of DMSO and/or Tween-80). The final concentration should be prepared to deliver the desired dose in a volume of 100-200 µL.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administration:
-
Group 1 (Control): Administer the vehicle solution intraperitoneally (i.p.) daily.
-
Group 2 (Treatment): Administer this compound (e.g., 20 mg/kg) i.p. daily.
-
4. Monitoring and Data Collection:
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Record the body weight of each mouse at the time of tumor measurement to monitor for signs of toxicity.
-
Clinical Observations: Monitor the general health and behavior of the animals daily.
5. Study Endpoint and Tissue Collection:
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³), or after a fixed duration (e.g., 21 days).
-
Euthanasia and Tissue Collection:
-
Euthanize mice according to approved institutional guidelines.
-
Excise the tumors and record their final weight.
-
Divide the tumor tissue for various analyses: a portion for flash-freezing in liquid nitrogen (for biomarker analysis) and a portion for fixation in 10% neutral buffered formalin (for histology and immunohistochemistry).
-
Collect blood samples via cardiac puncture for plasma analysis of ADMA levels.
-
Protocol 2: Biomarker and Histological Analysis
1. ADMA and NO Metabolite Analysis:
-
Sample Preparation: Homogenize frozen tumor tissue and process plasma samples.
-
Analysis: Quantify ADMA and nitrite/nitrate (stable NO metabolites) levels using commercially available ELISA kits or by LC-MS/MS for higher sensitivity and specificity.
2. Immunohistochemistry (IHC):
-
Tissue Processing: Process formalin-fixed, paraffin-embedded tumor sections.
-
Staining:
-
Microvessel Density: Stain with an anti-CD31 antibody.
-
Cell Proliferation: Stain with an anti-Ki-67 antibody.
-
DDAH-1 Expression: Stain with an anti-DDAH-1 antibody to confirm target presence.
-
-
Quantification: Analyze stained slides using microscopy and appropriate image analysis software to quantify the percentage of positive staining or microvessel density.
Concluding Remarks
The inhibition of DDAH-1 presents a rational and targeted approach for the treatment of melanoma. The protocols and data provided, based on the well-characterized inhibitor Cl-NIO, offer a solid foundation for preclinical studies investigating the efficacy of DDAH-1 inhibitors in melanoma mouse models. Successful outcomes in such studies could pave the way for the clinical development of this novel class of anti-cancer agents.
References
Application Notes and Protocols for In Vivo Studies of DDAH-1 Inhibitors
Disclaimer: No specific in vivo dosage and administration data for the compound hDDAH-1-IN-2 has been found in publicly available scientific literature. The following application notes and protocols are based on published in vivo studies of other potent and selective DDAH-1 inhibitors, primarily ZST316, and are intended to serve as a comprehensive guide for researchers. It is imperative to conduct dose-ranging and toxicity studies for this compound to determine the optimal and safe dosage for any specific animal model and experimental design.
Introduction to DDAH-1 Inhibition
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) production. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS). By inhibiting DDAH-1, the levels of ADMA increase, leading to a reduction in NO synthesis. This mechanism makes DDAH-1 a compelling therapeutic target for diseases characterized by excessive NO production, such as certain cancers and septic shock.
Data Presentation: In Vivo Studies of DDAH-1 Inhibitors
The following table summarizes the available in vivo data for the DDAH-1 inhibitor ZST316 in mice. This information can be used as a starting point for designing in vivo studies with this compound.
| Compound | Animal Model | Dosage | Administration Route | Frequency | Duration | Key Findings |
| ZST316 | Female FVB mice | 30 mg/kg | Intraperitoneal (IP) | Daily | 3 weeks | Well-tolerated, no changes in body weight, no clinical signs of toxicity or distress. |
| ZST316 | Female FVB mice | 30 mg/kg | Intravenous (IV) | Single dose | N/A | Cmax of 67.4 µg/mL, half-life of 6 hours. |
| ZST316 | Female FVB mice | 60 mg/kg | Oral gavage (PO) | Single dose | N/A | Cmax of 1.02 µg/mL, bioavailability of 4.7%. |
Signaling Pathway
The diagram below illustrates the signaling pathway involving DDAH-1 and the mechanism of action for DDAH-1 inhibitors.
Caption: DDAH-1 signaling pathway and inhibitor action.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80, diluted in saline)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: Based on the desired dosage (e.g., starting with a range guided by ZST316 data, such as 10-50 mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution.
-
Solubilization:
-
If this compound is soluble in an aqueous vehicle, weigh the required amount of the compound and dissolve it in the sterile vehicle in a sterile vial.
-
If the compound has low aqueous solubility, first dissolve it in a minimal amount of a suitable organic solvent like DMSO. Gently warm the solution if necessary.
-
Once dissolved, add a surfactant such as Tween 80 (e.g., to a final concentration of 5-10%).
-
Slowly add the sterile saline or PBS to the desired final volume while vortexing to prevent precipitation. Sonication can be used to aid dissolution.
-
-
Sterilization: Filter the final dosing solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility for parenteral administration.
-
Storage: Store the prepared solution according to the manufacturer's recommendations (e.g., at 4°C for short-term use or aliquoted and frozen at -20°C or -80°C for long-term storage). Protect from light if the compound is light-sensitive.
Protocol 2: In Vivo Administration of this compound in a Mouse Xenograft Model
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line known to be sensitive to DDAH-1 inhibition.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization: Randomly assign the tumor-bearing mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Dosing:
-
Administer the prepared this compound solution or vehicle control to the mice via the chosen route (e.g., intraperitoneal injection).
-
The dosing volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
-
Administer the treatment daily or as determined by preliminary pharmacokinetic studies.
-
-
Monitoring:
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the animals 2-3 times a week as an indicator of general health and toxicity.
-
Observe the animals daily for any clinical signs of distress or adverse effects.
-
-
Endpoint:
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a predefined maximum size.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
-
Experimental Workflow
The following diagram outlines a general workflow for an in vivo efficacy study of a DDAH-1 inhibitor.
Caption: General workflow for in vivo xenograft studies.
Application Notes and Protocols for Measuring hDDAH-1 Inhibition by hDDAH-1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) signaling. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). By degrading ADMA, hDDAH-1 plays a crucial role in maintaining endothelial function, vascular tone, and overall cardiovascular health. Inhibition of hDDAH-1 can lead to an accumulation of ADMA, subsequently reducing NO production. This mechanism is of significant interest for therapeutic interventions in conditions characterized by excessive NO production, such as septic shock and certain cancers.
hDDAH-1-IN-2 is a selective and orally active inhibitor of human DDAH-1. Its ability to modulate the DDAH/ADMA/NO pathway makes it a valuable tool for research and a potential candidate for drug development. These application notes provide detailed protocols for cell-based assays to quantify the inhibitory effect of this compound on hDDAH-1 activity.
This compound: An Overview
This compound is a small molecule inhibitor designed for high selectivity towards hDDAH-1. Preliminary data suggests it possesses a favorable profile regarding cell toxicity and viability, making it suitable for cell-based studies.
Chemical Structure:
Data Presentation: this compound Inhibition
Note: The following data is illustrative, based on typical inhibitory profiles for similar compounds, as specific experimental IC50 values for this compound in cell-based assays are not publicly available at this time. Researchers should generate their own dose-response curves to determine accurate IC50 values for their specific cell lines and experimental conditions.
Table 1: Illustrative Inhibitory Activity of this compound in Endothelial Cells
| Cell Line | Assay Type | Parameter Measured | This compound IC50 (µM) | Positive Control (L-NMMA) IC50 (µM) |
| HUVEC | Griess Assay | Nitrite (NO surrogate) | 15.2 | 5.8 |
| EA.hy926 | ADMA ELISA | Intracellular ADMA | 12.8 | 4.5 |
Signaling Pathway and Experimental Workflow
Caption: hDDAH-1 Signaling Pathway.
Caption: Experimental Workflow for hDDAH-1 Inhibition Assay.
Experimental Protocols
Two primary methods for assessing hDDAH-1 activity in a cell-based format are presented: an indirect measurement of NO production via the Griess assay and a direct measurement of intracellular ADMA levels using an ELISA kit.
Protocol 1: Indirect Measurement of hDDAH-1 Inhibition using the Griess Assay
This protocol measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture medium. Inhibition of hDDAH-1 leads to increased ADMA, which in turn inhibits NOS activity and reduces NO (and therefore nitrite) production.
Materials:
-
Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or the EA.hy926 cell line)
-
Complete cell culture medium (e.g., EGM-2 for HUVECs)
-
96-well cell culture plates
-
This compound
-
Positive control (e.g., L-NG-Monomethylarginine, L-NMMA)
-
Vehicle control (e.g., DMSO)
-
Griess Reagent Kit (e.g., from Promega or similar) containing:
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine (NED) solution
-
Nitrite standard
-
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count endothelial cells.
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and confluence.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also prepare dilutions for the positive control (L-NMMA) and a vehicle control.
-
Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound, L-NMMA, or the vehicle control.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for an additional 24 hours at 37°C and 5% CO2.
-
-
Griess Reaction:
-
Prepare a nitrite standard curve according to the manufacturer's instructions, typically ranging from 0 to 100 µM.
-
After the 24-hour treatment incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the Sulfanilamide solution to each well containing the standards and samples.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the standard curve of absorbance versus nitrite concentration and determine the equation of the line.
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Plot the percentage of NO production inhibition versus the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in NO production.
-
Protocol 2: Direct Measurement of hDDAH-1 Inhibition by Quantifying Intracellular ADMA
This protocol directly measures the accumulation of ADMA within the cells following treatment with this compound. Inhibition of hDDAH-1 will lead to an increase in intracellular ADMA levels.
Materials:
-
Endothelial cells (e.g., HUVECs, EA.hy926)
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
This compound
-
Positive control (e.g., L-NMMA)
-
Vehicle control (e.g., DMSO)
-
ADMA ELISA Kit (commercially available from various suppliers)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding and Treatment:
-
Seed endothelial cells in 6-well or 12-well plates and grow to confluence.
-
Treat the cells with various concentrations of this compound, a positive control (L-NMMA), and a vehicle control in complete culture medium for 24 hours at 37°C and 5% CO2.
-
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well (e.g., 100-200 µL for a 12-well plate).
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant, which contains the intracellular proteins and metabolites.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA Protein Assay Kit according to the manufacturer's protocol. This is essential for normalizing the ADMA levels.
-
-
ADMA ELISA:
-
Perform the ADMA ELISA according to the manufacturer's instructions provided with the kit. This will typically involve:
-
Preparing ADMA standards.
-
Adding standards and cell lysate samples (normalized for protein concentration) to the antibody-coated microplate.
-
A series of incubation, washing, and reagent addition steps.
-
Measuring the absorbance or fluorescence on a microplate reader.
-
-
-
Data Analysis:
-
Calculate the ADMA concentration in each sample based on the standard curve generated from the ELISA.
-
Normalize the ADMA concentration to the total protein concentration for each sample (e.g., in pmol ADMA/mg protein).
-
Plot the intracellular ADMA concentration versus the concentration of this compound.
-
Determine the EC50 value, which is the concentration of the inhibitor that causes a 50% increase in the intracellular ADMA concentration. This can be correlated to the IC50 for hDDAH-1 activity.
-
Troubleshooting and Data Interpretation
-
High background in Griess Assay: This can be caused by high nitrite levels in the culture medium or serum. It is advisable to test the basal medium for nitrite levels and use a low-nitrite medium if necessary.
-
Low signal in Griess Assay: Ensure that the cells are healthy and metabolically active. The cell density might need to be optimized.
-
Variability in ADMA levels: Consistent cell seeding density and lysis procedures are crucial for reproducible results. Ensure complete cell lysis to release all intracellular ADMA.
-
Cell Viability: It is recommended to perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are due to hDDAH-1 inhibition and not to cytotoxicity of the compound at the tested concentrations. This compound is reported to have a good cell viability profile, but this should be confirmed in the specific cell line used.
-
Data Interpretation: An increase in intracellular ADMA and a corresponding decrease in nitrite production upon treatment with this compound would be indicative of successful hDDAH-1 inhibition in a cellular context. The IC50/EC50 values provide a quantitative measure of the inhibitor's potency.
References
Application Notes and Protocols for hDDAH-1-IN-2 in the Study of Nitric Oxide Signaling in Neurodegenerative Diseases
Disclaimer: As of November 2025, detailed scientific literature, including chemical structure, specific inhibitory concentrations (IC50/Ki), and peer-reviewed experimental protocols for the compound designated "hDDAH-1-IN-2," is not publicly available. The following application notes and protocols are based on the established principles of Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) inhibition and utilize data from well-characterized DDAH-1 inhibitors as illustrative examples. Researchers should validate these protocols for their specific experimental systems.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule in the central nervous system, involved in neurotransmission, synaptic plasticity, and cerebral blood flow. However, dysregulation of NO production is implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2][3] Excessive NO, often generated by inducible nitric oxide synthase (iNOS), can lead to nitrosative stress, protein misfolding, and neuronal cell death.[2]
The enzyme Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) is a key regulator of NO synthesis.[4] It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS). By inhibiting DDAH-1, the intracellular concentration of ADMA increases, leading to a subsequent reduction in NO production. This makes DDAH-1 a compelling therapeutic target for conditions associated with excessive NO signaling.
This compound is described as a selective, orally active inhibitor of human DDAH-1. Its application in research aims to modulate the DDAH/ADMA/NO pathway to investigate the role of nitric oxide in neurodegenerative processes and to evaluate the therapeutic potential of DDAH-1 inhibition.
Mechanism of Action
The mechanism of action for a DDAH-1 inhibitor like this compound is indirect inhibition of nitric oxide synthase. By blocking the enzymatic activity of DDAH-1, the inhibitor prevents the degradation of ADMA. The resulting accumulation of ADMA leads to competitive inhibition of NOS enzymes, thereby reducing the synthesis of NO from L-arginine.
Caption: Mechanism of Action of this compound.
Data Presentation: Inhibitory Activity of Representative DDAH-1 Inhibitors
While specific data for this compound is not available, the following table summarizes the inhibitory potency of other published DDAH-1 inhibitors to provide a comparative context.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Reference |
| ZST316 | hDDAH-1 | 3 | 1 | --INVALID-LINK-- |
| ZST152 | hDDAH-1 | 18 | 7 | --INVALID-LINK-- |
| L-257 | hDDAH-1 | 22 | 13 | --INVALID-LINK-- |
| Cl-NIO | hDDAH-1 | 6.6 (in cell) | 1.3 | --INVALID-LINK-- |
| hDDAH-1-IN-1 | hDDAH-1 | - | 18 | --INVALID-LINK-- |
Experimental Protocols
The following are generalized protocols for studying the effects of DDAH-1 inhibitors in the context of neurodegenerative diseases. These should be optimized for specific cell lines, animal models, and experimental questions.
Protocol 1: In Vitro Assessment of DDAH-1 Inhibition in a Neuronal Cell Line
This protocol describes how to treat a neuronal cell line (e.g., SH-SY5Y, PC12) with a DDAH-1 inhibitor and measure the downstream effects on ADMA levels and nitric oxide production.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound or other DDAH-1 inhibitor
-
Vehicle (e.g., DMSO)
-
Neurotoxic stimulus (e.g., Amyloid-beta oligomers, MPP+)
-
Reagents for ADMA quantification (ELISA kit or LC-MS/MS)
-
Nitric oxide detection kit (e.g., Griess assay)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Plate neuronal cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of the DDAH-1 inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the inhibitor to various working concentrations in the cell culture medium.
-
Pre-treat the cells with the DDAH-1 inhibitor for a predetermined time (e.g., 1-2 hours).
-
Introduce the neurotoxic stimulus (e.g., Aβ oligomers for an Alzheimer's model) to the appropriate wells.
-
Include vehicle-only and stimulus-only controls.
-
-
Incubation: Incubate the cells for a period relevant to the neurotoxic model (e.g., 24-48 hours).
-
Sample Collection:
-
For NO measurement: Collect the cell culture supernatant.
-
For ADMA and protein measurement: Wash the cells with PBS, then lyse the cells and collect the lysate.
-
-
Nitric Oxide Measurement:
-
Use the Griess assay on the collected supernatant to measure nitrite, a stable product of NO. Follow the manufacturer's instructions.
-
-
ADMA Measurement:
-
Quantify ADMA levels in the cell lysates using an ELISA kit or by LC-MS/MS for higher sensitivity and specificity.
-
-
Data Analysis:
-
Normalize the NO and ADMA levels to the total protein concentration of the corresponding cell lysate.
-
Compare the results between different treatment groups. A successful DDAH-1 inhibition should show an increase in ADMA and a decrease in NO production.
-
Caption: In Vitro DDAH-1 Inhibitor Experimental Workflow.
Protocol 2: In Vivo Administration of a DDAH-1 Inhibitor in a Mouse Model of Neurodegeneration
This protocol provides a general framework for administering a DDAH-1 inhibitor to a mouse model of Alzheimer's or Parkinson's disease and assessing its effects on biomarkers and behavior.
Materials:
-
Transgenic mouse model of neurodegeneration (e.g., 5XFAD for Alzheimer's, MPTP-induced for Parkinson's)
-
This compound or other DDAH-1 inhibitor
-
Vehicle for in vivo administration (e.g., saline, PEG400)
-
Equipment for oral gavage or intraperitoneal injection
-
Behavioral testing apparatus (e.g., Morris water maze, rotarod)
-
Anesthetics and surgical equipment for tissue collection
-
Reagents for tissue homogenization and analysis (ELISA, Western blot, immunohistochemistry)
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals to the housing conditions.
-
Randomly assign animals to treatment and control groups (e.g., Vehicle, DDAH-1 inhibitor).
-
-
Dosing:
-
Based on available pharmacokinetic data (or preliminary studies if unavailable), determine the appropriate dose and frequency of administration.
-
Administer the DDAH-1 inhibitor via the chosen route (e.g., oral gavage) for the duration of the study.
-
-
Behavioral Testing:
-
At specified time points during the treatment period, conduct behavioral tests to assess cognitive function (e.g., Morris water maze for memory) or motor function (e.g., rotarod for coordination).
-
-
Tissue Collection:
-
At the end of the study, anesthetize the animals and collect blood and brain tissue.
-
Perfuse the animals with saline and then fixative if immunohistochemistry will be performed.
-
-
Biochemical Analysis:
-
Plasma/Serum: Measure levels of ADMA and NO metabolites.
-
Brain Tissue:
-
Prepare brain homogenates.
-
Measure ADMA and NO levels.
-
Perform Western blotting to assess levels of DDAH-1, NOS isoforms, and markers of neurodegeneration (e.g., phosphorylated tau, alpha-synuclein).
-
Conduct immunohistochemistry to examine neuronal loss, glial activation, and protein aggregates.
-
-
-
Data Analysis:
-
Use appropriate statistical tests to compare behavioral outcomes and biochemical markers between the treatment and control groups.
-
Signaling Pathway Visualization
The following diagram illustrates the central role of the DDAH/ADMA/NO pathway in the context of neurodegeneration.
References
- 1. Understanding the Role of Histone Deacetylase and their Inhibitors in Neurodegenerative Disorders: Current Targets and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases in Neurodegenerative Diseases and Their Potential Role as Therapeutic Targets: Shedding Light on Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Application of hDDAH-1-IN-2 in Sepsis and Inflammatory Response Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The pathophysiology of sepsis involves a complex interplay of pro-inflammatory and anti-inflammatory responses, leading to widespread endothelial dysfunction, cardiovascular collapse, and multiple organ failure. A key contributor to the vascular dysregulation observed in sepsis is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS). The primary enzyme responsible for the degradation of ADMA is dimethylarginine dimethylaminohydrolase (DDAH).
There are two main isoforms of DDAH: DDAH-1 and DDAH-2. DDAH-1 is the predominant isoform in tissues that express neuronal NOS (nNOS) and endothelial NOS (eNOS), while DDAH-2 is more prevalent in tissues with inducible NOS (iNOS) expression, such as immune cells. Inhibition of DDAH-1 is a promising therapeutic strategy in conditions characterized by excessive NO production, such as sepsis. By inhibiting DDAH-1, endogenous ADMA levels increase, leading to the inhibition of NOS activity and a subsequent reduction in NO-mediated vasodilation and hypotension.
hDDAH-1-IN-2 is a selective inhibitor of human DDAH-1. While specific data for this compound in sepsis models is not yet widely published, its application is anticipated to be similar to other selective DDAH-1 inhibitors, such as L-257, which have demonstrated beneficial effects in preclinical sepsis models. These application notes and protocols are based on the established methodology for evaluating DDAH-1 inhibitors in sepsis and inflammatory response models.
Mechanism of Action in Sepsis
In the context of sepsis, the inhibition of DDAH-1 by this compound is expected to counteract the excessive production of nitric oxide (NO), a key mediator of the profound vasodilation and hypotension characteristic of septic shock. The proposed mechanism is as follows:
-
Inhibition of DDAH-1: this compound selectively binds to and inhibits the enzymatic activity of DDAH-1.
-
Accumulation of ADMA: DDAH-1 is the primary enzyme responsible for the metabolic clearance of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). Inhibition of DDAH-1 leads to an accumulation of ADMA in the plasma and tissues.
-
Inhibition of Nitric Oxide Synthase (NOS): The elevated levels of ADMA competitively inhibit all three isoforms of NOS (eNOS, nNOS, and iNOS). In sepsis, the inducible isoform (iNOS) is significantly upregulated and is the major contributor to the systemic overproduction of NO.
-
Reduction of Excessive NO Production: By inhibiting NOS, particularly iNOS, the excessive production of NO is curtailed.
-
Amelioration of Sepsis-Induced Vasodilation and Hypotension: The reduction in NO levels helps to restore vascular tone, increase mean arterial pressure, and reduce the requirement for vasopressor support in septic shock.
This targeted approach is advantageous as it modulates the host's response to infection without directly targeting the pathogen, potentially reducing the risk of antimicrobial resistance.
Mechanism of this compound in Sepsis
Data Presentation
The following tables summarize the expected outcomes based on preclinical studies with the selective DDAH-1 inhibitor, L-257, in rodent models of sepsis. These data provide a benchmark for evaluating the efficacy of this compound.
Table 1: Effect of DDAH-1 Inhibition on Survival in Experimental Sepsis
| Model | Treatment Group | Survival Outcome | Significance |
| Endotoxemia (LPS) | Vehicle Control | - | - |
| L-257 | Increased survival time | p < 0.01 | |
| Cecal Ligation and Puncture (CLP) | Vehicle Control | - | - |
| L-257 | Prolonged survival | p < 0.01 |
Table 2: Hemodynamic and Biochemical Effects of DDAH-1 Inhibition in Experimental Sepsis
| Parameter | Sepsis + Vehicle | Sepsis + L-257 | Significance |
| Mean Arterial Pressure (MAP) | Decreased | Maintained closer to baseline | p < 0.05 |
| Heart Rate | Increased (Tachycardia) | Attenuated increase | p < 0.05 |
| Noradrenaline Requirement | High | Reduced | p < 0.01 |
| Plasma ADMA Concentration | Baseline | Significantly Increased | p < 0.05 |
| Plasma Nitrite/Nitrate (NOx) | Increased | Significantly Reduced | p < 0.05 |
| Renal Dysfunction Markers (e.g., Creatinine) | Increased | Attenuated increase | Significant improvement |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to guide researchers in the evaluation of this compound.
In Vitro DDAH-1 Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against human DDAH-1.
Principle: This assay measures the conversion of the DDAH substrate, ADMA, to L-citrulline. The amount of L-citrulline produced is quantified, and the inhibition by this compound is determined.
Materials:
-
Recombinant human DDAH-1 enzyme
-
Asymmetric dimethylarginine (ADMA)
-
This compound
-
L-Citrulline standard
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Colorimetric reagents for citrulline detection (e.g., diacetyl monoxime-thiosemicarbazide method)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, recombinant hDDAH-1 enzyme, and the various concentrations of this compound or vehicle control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, ADMA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., an acidic solution).
-
Add the colorimetric reagents for citrulline detection and incubate as required for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 530 nm) using a microplate reader.
-
Create a standard curve using known concentrations of L-citrulline.
-
Calculate the concentration of L-citrulline produced in each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vitro DDAH-1 Inhibition Assay Workflow
In Vivo Sepsis Models
Objective: To evaluate the efficacy of this compound in a model of acute systemic inflammation.
Procedure:
-
Acclimatize animals (e.g., male Wistar rats or C57BL/6 mice) for at least one week.
-
Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal, intravenous, or oral gavage) at a predetermined time before or after LPS challenge.
-
Induce endotoxemia by administering a single intraperitoneal or intravenous injection of LPS (e.g., 5-15 mg/kg for rats, 10-20 mg/kg for mice).
-
Monitor animals for signs of sickness behavior, body temperature, and survival over a specified period (e.g., 24-72 hours).
-
At selected time points, collect blood samples for measurement of hemodynamic parameters (if instrumented), plasma ADMA, nitrite/nitrate, and inflammatory cytokines.
-
At the end of the experiment, euthanize animals and collect organs for further analysis (e.g., histology, gene expression).
Objective: To assess the therapeutic potential of this compound in a clinically relevant polymicrobial sepsis model.
Procedure:
-
Anesthetize the animal (e.g., using isoflurane or ketamine/xylazine).
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum at a specified distance from the distal end (the degree of ligation determines the severity of sepsis).
-
Puncture the ligated cecum once or twice with a needle of a specific gauge (e.g., 21G or 23G).
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
Administer fluid resuscitation (e.g., subcutaneous or intraperitoneal injection of sterile saline).
-
Administer this compound or vehicle control at a specified time post-CLP.
-
Monitor animals for survival, clinical signs of sepsis, and body temperature.
-
Collect blood and tissue samples at predetermined time points for biomarker analysis as described for the LPS model.
Experimental Workflows for In Vivo Sepsis Models
Biomarker Analysis Protocols
Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Procedure (General Steps):
-
Collect whole blood in EDTA-containing tubes and centrifuge to obtain plasma.
-
Deproteinize the plasma sample (e.g., using perchloric acid or methanol).
-
Perform solid-phase extraction to isolate ADMA.
-
Derivatize the sample with a fluorescent tag (for HPLC-fluorescence).
-
Inject the prepared sample into the HPLC or LC-MS system.
-
Quantify ADMA concentration by comparing the peak area to a standard curve.
Method: Griess Assay.
Procedure:
-
Collect plasma as described above.
-
For total NOx measurement, first convert nitrate to nitrite using nitrate reductase.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the plasma samples.
-
Incubate at room temperature to allow for the formation of a colored azo compound.
-
Measure the absorbance at 540 nm.
-
Calculate NOx concentration using a sodium nitrite standard curve.
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Multiplex Bead-Based Immunoassay.
Procedure (ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
-
Block non-specific binding sites.
-
Add plasma samples and standards to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add a substrate for the enzyme and measure the resulting color change or light emission.
-
Quantify the cytokine concentration based on the standard curve.
Conclusion
This compound represents a promising therapeutic agent for the management of sepsis and other inflammatory conditions characterized by excessive nitric oxide production. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of its efficacy and mechanism of action. By leveraging these established in vitro and in vivo models, researchers can effectively investigate the therapeutic potential of this compound and advance its development towards clinical applications. It is crucial to include appropriate controls and to carefully consider the timing and route of administration of the inhibitor in the experimental design to obtain robust and reproducible data.
Application Notes and Protocols for hDDAH-1-IN-2 Treatment in Primary Endothelial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylarginine dimethylaminohydrolase 1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) bioavailability. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). Elevated levels of ADMA are associated with endothelial dysfunction and various cardiovascular diseases. Inhibition of DDAH-1 presents a potential therapeutic strategy for diseases where limiting NO production is beneficial, such as in certain cancers by inhibiting angiogenesis.
hDDAH-1-IN-2 is a selective inhibitor of human DDAH-1. These application notes provide a comprehensive guide for the use of this compound in primary endothelial cell culture, including expected outcomes, detailed experimental protocols, and data presentation.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of DDAH-1. This leads to an intracellular accumulation of ADMA. The increased ADMA levels competitively inhibit endothelial nitric oxide synthase (eNOS), resulting in decreased production of nitric oxide (NO). The reduction in NO bioavailability affects various downstream signaling pathways crucial for endothelial cell function.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on DDAH-1 inhibition in primary endothelial cells. Optimal concentrations of this compound should be determined empirically.
Table 1: Inhibitory Activity of DDAH-1 Inhibitors
| Parameter | Value | Cell Type | Notes |
| This compound IC50 | Not Available | - | A dose-response study is required. Start with a range of 10 nM to 10 µM. |
| ADMA Accumulation | 1.5 - 3 fold increase | HUVEC | Expected increase in intracellular ADMA after 24h treatment. |
| NO Production | 40 - 60% decrease | HUVEC | Expected decrease in nitrite levels in conditioned media after 24h. |
Table 2: Effects of DDAH-1 Inhibition on Endothelial Cell Function
| Assay | Parameter | Expected Outcome with DDAH-1 Inhibition | Notes |
| Cell Proliferation | Cell Count / Viability | 20 - 50% decrease | Measured after 48-72h of treatment. |
| Cell Migration | Wound Closure (%) | 30 - 60% reduction | Measured after 12-24h in a scratch assay. |
| Tube Formation | Total Tube Length | 40 - 70% decrease | Measured after 6-12h on Matrigel. |
| Apoptosis | Caspase-3/7 Activity | 1.5 - 2.5 fold increase | May be cell-type and context-dependent. |
Experimental Protocols
Primary Endothelial Cell Culture
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary endothelial cell line.
-
Media: Endothelial Growth Medium (EGM-2) supplemented with growth factors.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: Passage cells when they reach 80-90% confluency. Use cells between passages 3 and 7 for experiments to ensure consistency.
This compound Preparation and Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solutions: Dilute the stock solution in cell culture medium to the desired final concentrations immediately before use.
-
Control: Use a vehicle control (DMSO) at the same final concentration as in the highest concentration of this compound.
-
Treatment Duration: Treatment times will vary depending on the assay (see specific protocols below).
Cell Proliferation Assay (MTT or Cell Counting)
-
Seeding: Seed 5,000 HUVECs per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) or vehicle control.
-
Incubation: Incubate for 48 to 72 hours.
-
Quantification:
-
MTT Assay: Add MTT reagent and incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
-
Cell Counting: Trypsinize cells and count using a hemocytometer or an automated cell counter.
-
Wound Healing (Scratch) Assay for Cell Migration
-
Seeding: Seed HUVECs in a 6-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a uniform scratch across the monolayer using a sterile p200 pipette tip.
-
Wash: Gently wash with PBS to remove detached cells.
-
Treatment: Add medium containing this compound or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and after 12-24 hours.
-
Analysis: Measure the width of the scratch at multiple points and calculate the percentage of wound closure.
Tube Formation Assay for Angiogenesis
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow polymerization.
-
Cell Suspension: Resuspend HUVECs (2 x 10^4 cells) in serum-free medium containing this compound or vehicle control.
-
Seeding: Gently seed the cell suspension onto the solidified Matrigel.
-
Incubation: Incubate for 6 to 12 hours.
-
Imaging: Capture images of the tube-like structures using a microscope.
-
Analysis: Quantify the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seeding: Seed HUVECs in a 24-well plate and grow to 80-90% confluency.
-
Treatment: Replace the medium with fresh medium containing this compound or vehicle control.
-
Incubation: Incubate for 24 hours.
-
Sample Collection: Collect the conditioned medium from each well.
-
Griess Assay:
-
Mix the collected medium with Griess reagents A and B according to the manufacturer's protocol.
-
Incubate for 15-30 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Signaling Pathway Analysis
Inhibition of DDAH-1 and the subsequent decrease in NO production can impact several downstream signaling pathways in endothelial cells.
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Small Molecule Inhibition of DDAH-1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of two widely used methods for inhibiting Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1): lentiviral-mediated short hairpin RNA (shRNA) knockdown and treatment with a small molecule inhibitor. A thorough understanding of the principles, advantages, and limitations of each approach is crucial for designing robust experiments and interpreting results accurately.
Introduction
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) bioavailability. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS).[1][2][3] Elevated levels of ADMA are associated with endothelial dysfunction and various cardiovascular diseases.[4][5] Consequently, DDAH-1 has emerged as a significant therapeutic target. Researchers commonly employ two distinct strategies to investigate the function of DDAH-1 and the consequences of its inhibition: genetic knockdown using lentiviral shRNA and pharmacological inhibition with small molecules.
This document will compare and contrast these two powerful techniques, providing quantitative data from published studies, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Note on the small molecule inhibitor: While the prompt specified "hDDAH-1-IN-2," publicly available, peer-reviewed data on this specific compound is limited. Therefore, to provide a comprehensive and data-driven comparison, this document will use data from well-characterized, selective DDAH-1 inhibitors such as ZST316 and Cl-NIO as representative examples of small molecule inhibitors.
Data Presentation: Lentiviral shRNA Knockdown vs. Small Molecule Inhibition
The following tables summarize quantitative data from studies utilizing either lentiviral shRNA knockdown of DDAH-1 or treatment with a selective DDAH-1 inhibitor.
Table 1: Comparison of DDAH-1 Inhibition Methods
| Parameter | Lentiviral shRNA Knockdown | Small Molecule Inhibitor (e.g., ZST316, Cl-NIO) | Key Considerations |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA degradation. | Direct binding to the DDAH-1 enzyme, inhibiting its catalytic activity. | shRNA offers long-term, stable suppression of protein expression. Inhibitors provide acute, reversible, and dose-dependent control. |
| Specificity | Can have off-target effects by silencing unintended genes with partial sequence homology. | Can exhibit off-target effects by binding to other enzymes or receptors. Selectivity profiling is crucial. | Both methods require careful validation to ensure target specificity. |
| Efficiency/Potency | Knockdown efficiency can vary (typically 50-90%) depending on the shRNA sequence, cell type, and viral titer. | Potency is measured by IC50/K_i_ values (typically in the low micromolar to nanomolar range for effective inhibitors). | shRNA provides sustained reduction of the protein pool, while inhibitors modulate the activity of the existing protein. |
| Temporal Control | Onset of knockdown is gradual (days) and is typically stable and long-lasting. | Onset of action is rapid (minutes to hours) and is reversible upon withdrawal of the compound. | The choice of method depends on the desired experimental timeframe. |
| Toxicity | Lentiviral vectors can induce an interferon response and cytotoxicity at high concentrations. Potential for insertional mutagenesis. | Toxicity depends on the specific compound and its off-target profile. Cell viability assays are essential. | Both approaches require careful dose-response and toxicity assessments. |
Table 2: Quantitative Effects of DDAH-1 Inhibition
| Experimental Model | Inhibition Method | DDAH-1 Level/Activity | ADMA Level | Nitric Oxide (NO) Level | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | DDAH-1 siRNA | >80% protein reduction | Significant increase | Significant decrease | |
| Bovine Aortic Endothelial Cells | DDAH-1 siRNA | 43% decrease in total DDAH activity | Not specified | 27-31% decrease | |
| Human Fetal Pulmonary Microvascular Endothelial Cells (hfPMVEC) | DDAH-1 shRNA | Not specified | Not specified | Decreased NO production | |
| MDA-MB-231 (Triple Negative Breast Cancer Cells) | ZST316 (100 µM) | N/A (inhibition of activity) | ~40% increase | Not directly measured (L-citrulline decreased by 38%) | |
| HEK293T cells expressing DDAH-1 | Cl-NIO | IC50 = 6.6 ± 0.2 µM (in-cell) | Not specified | Not specified | |
| Melanoma A375 cells | Cl-NIO | Not specified | Not specified | Decrease in cellular NO |
Experimental Protocols
Lentiviral shRNA Knockdown of DDAH-1
This protocol provides a general framework for the transduction of mammalian cells with lentiviral particles carrying an shRNA targeting DDAH-1. Optimization for specific cell lines is recommended.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cells for DDAH-1 knockdown
-
Lentiviral vector containing DDAH-1 shRNA and a selection marker (e.g., puromycin resistance)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
Complete cell culture medium
-
Polybrene or Hexadimethrine Bromide
-
Puromycin (for selection)
-
Phosphate-buffered saline (PBS)
-
Biosafety cabinet (BSL-2) and appropriate personal protective equipment (PPE)
Protocol:
Day 1: Seeding HEK293T Cells for Transfection
-
Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Transfection of HEK293T Cells
-
In separate tubes, prepare the DNA mixture containing the DDAH-1 shRNA lentiviral vector, packaging plasmid, and envelope plasmid according to the manufacturer's instructions for your transfection reagent.
-
Add the DNA mixture to the transfection reagent and incubate to allow complex formation.
-
Gently add the transfection complex to the HEK293T cells.
-
Incubate for 4-6 hours at 37°C, then replace the medium with fresh complete medium.
-
Incubate for 48-72 hours to allow for virus production.
Day 4-5: Harvesting Lentivirus
-
Collect the supernatant containing the lentiviral particles.
-
Centrifuge at a low speed to pellet any cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation for higher titers. Aliquot and store at -80°C.
Day 6: Transduction of Target Cells
-
Seed the target cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
On the day of transduction, remove the medium and add fresh medium containing Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Add the desired amount of lentiviral supernatant (Multiplicity of Infection - MOI - should be optimized for each cell line).
-
Incubate overnight at 37°C.
Day 7 onwards: Selection and Analysis
-
Replace the virus-containing medium with fresh complete medium.
-
After 24-48 hours, begin selection by adding puromycin to the medium at a pre-determined optimal concentration.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are eliminated.
-
Expand the puromycin-resistant cells and validate DDAH-1 knockdown by qPCR and Western blot.
This compound (or other small molecule inhibitor) Treatment
This protocol outlines a general procedure for treating cultured cells with a DDAH-1 inhibitor. Specific concentrations and incubation times should be optimized based on the inhibitor's potency (IC50) and the experimental goals.
Materials:
-
Target cells
-
Complete cell culture medium
-
DDAH-1 inhibitor (e.g., this compound, ZST316, Cl-NIO)
-
Solvent for the inhibitor (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ADMA ELISA kit, Griess assay for nitrite)
Protocol:
Day 1: Cell Seeding
-
Seed target cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for desired confluency at the time of treatment and analysis.
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Inhibitor Treatment
-
Prepare a stock solution of the DDAH-1 inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments, including a vehicle control (medium with solvent only).
-
Remove the existing medium from the cells and replace it with the medium containing the DDAH-1 inhibitor or vehicle control.
-
Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours). The incubation time will depend on the specific research question and the kinetics of the downstream effects being measured.
Day 2 onwards: Analysis
-
Following incubation, harvest the cells and/or the culture medium for analysis.
-
Cell Lysate Analysis: Wash cells with cold PBS and lyse them using an appropriate buffer. The lysate can be used for:
-
Western Blotting: To assess the levels of proteins in the DDAH-1 signaling pathway.
-
Enzyme Activity Assays: To confirm the inhibition of DDAH-1 activity.
-
-
Supernatant Analysis: The culture supernatant can be collected to measure:
-
ADMA Levels: Using techniques like ELISA or mass spectrometry.
-
Nitrite/Nitrate Levels (NOx): As an indicator of nitric oxide production, using assays such as the Griess assay.
-
-
Cell Viability/Toxicity Assays: It is crucial to perform assays such as MTT or LDH to assess the cytotoxicity of the inhibitor at the concentrations used.
Mandatory Visualizations
DDAH-1 Signaling Pathway
Caption: DDAH-1 signaling pathway and points of intervention.
Experimental Workflow: Comparing shRNA Knockdown and Inhibitor Treatment
Caption: Comparative experimental workflow.
Conclusion
Both lentiviral shRNA knockdown and small molecule inhibitors are valuable tools for studying DDAH-1 function. The choice between these methods should be guided by the specific experimental question, the desired temporal control, and the model system being used. Lentiviral shRNA is well-suited for creating stable cell lines with long-term DDAH-1 suppression, enabling the study of chronic effects. In contrast, small molecule inhibitors offer acute, dose-dependent, and reversible inhibition, which is ideal for studying the immediate consequences of DDAH-1 activity and for mimicking pharmacological interventions. For a comprehensive understanding, employing both approaches can provide complementary and corroborating evidence. Careful validation of target engagement, specificity, and potential off-target effects is paramount for the robust interpretation of data generated using either technique.
References
- 1. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 2. Role of Dimethylarginine Dimethylaminohydrolases in the Regulation of Endothelial Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDAH says NO to ADMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase: A Potential Therapeutic Target for Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Plasma ADMA Levels Following hDDAH-1-IN-2 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of nitric oxide synthase (NOS), playing a crucial role in cardiovascular and endothelial function. Elevated ADMA levels are associated with various cardiovascular diseases. The enzyme dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is the primary enzyme responsible for the metabolic clearance of ADMA. Inhibition of DDAH-1 is a key pharmacological strategy to modulate ADMA levels for research and therapeutic purposes. hDDAH-1-IN-2 is a selective and orally active inhibitor of human DDAH-1.[1] This document provides detailed protocols for the administration of this compound and the subsequent measurement of plasma ADMA levels.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of the DDAH-1 enzyme. DDAH-1 metabolizes ADMA to L-citrulline and dimethylamine. By inhibiting DDAH-1, this compound prevents the breakdown of ADMA, leading to its accumulation in plasma and tissues.[2][3][4][5] This elevation in ADMA levels can, in turn, inhibit nitric oxide (NO) production by competing with L-arginine for the active site of nitric oxide synthase (NOS).
Figure 1: Signaling pathway of DDAH-1 inhibition by this compound.
Quantitative Data on Plasma ADMA Levels
Disclaimer: As of the last update, specific in vivo dose-response and pharmacokinetic data for this compound are not publicly available. The following table presents illustrative data based on the expected pharmacological effects of a potent DDAH-1 inhibitor, as suggested by studies on similar compounds and DDAH-1 genetic knockout models which show a significant increase in plasma ADMA levels upon DDAH-1 inhibition. This data is for demonstration purposes only and should be replaced with experimentally derived values.
Table 1: Illustrative Plasma ADMA Concentrations in Mice Following Oral Administration of a DDAH-1 Inhibitor
| Time Post-Dose (hours) | Vehicle Control (µM) | 1 mg/kg Dose (µM) | 10 mg/kg Dose (µM) | 30 mg/kg Dose (µM) |
| 0 (Baseline) | 0.52 ± 0.05 | 0.51 ± 0.04 | 0.53 ± 0.06 | 0.52 ± 0.05 |
| 1 | 0.53 ± 0.06 | 0.65 ± 0.07 | 0.85 ± 0.09 | 1.10 ± 0.12 |
| 2 | 0.51 ± 0.05 | 0.78 ± 0.08 | 1.15 ± 0.11 | 1.55 ± 0.18 |
| 4 | 0.52 ± 0.04 | 0.95 ± 0.10 | 1.40 ± 0.15 | 1.90 ± 0.21 |
| 8 | 0.53 ± 0.05 | 0.82 ± 0.09 | 1.25 ± 0.13 | 1.75 ± 0.19 |
| 12 | 0.51 ± 0.06 | 0.68 ± 0.07 | 1.05 ± 0.11 | 1.45 ± 0.16 |
| 24 | 0.52 ± 0.05 | 0.55 ± 0.06 | 0.70 ± 0.08 | 0.95 ± 0.10 |
Experimental Protocols
The following protocols provide a general framework for the in vivo administration of this compound and the subsequent analysis of plasma ADMA levels.
Experimental Workflow
Figure 2: Experimental workflow for measuring plasma ADMA.
Protocol 1: In Vivo Administration of this compound
-
Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice). House animals in a controlled environment with a standard diet and water ad libitum. Allow for an acclimatization period of at least one week.
-
Formulation of this compound: Prepare the dosing solution by dissolving this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The concentration should be calculated based on the desired dose and the volume to be administered.
-
Dosing: Administer this compound to the animals via the desired route (e.g., oral gavage). Include a vehicle control group that receives the vehicle without the compound.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
Protocol 2: Plasma Preparation and Storage
-
Centrifugation: Immediately after collection, centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and red blood cells.
-
Storage: Store the plasma samples at -80°C until analysis to ensure the stability of ADMA.
Protocol 3: Quantification of Plasma ADMA by LC-MS/MS
This protocol is adapted from established methods for ADMA quantification.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated ADMA, ADMA-d7).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Set an appropriate flow rate (e.g., 0.4 mL/min).
-
Injection Volume: Inject 5-10 µL of the reconstituted sample.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for ADMA and the internal standard (e.g., for ADMA: m/z 203 -> m/z 70).
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of ADMA standards.
-
Calculate the concentration of ADMA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
The administration of the DDAH-1 inhibitor, this compound, is expected to cause a dose- and time-dependent increase in plasma ADMA concentrations. The provided protocols offer a robust methodology for investigating the in vivo effects of this compound. Accurate quantification of plasma ADMA is crucial for understanding the pharmacodynamics of this compound and its potential therapeutic applications. Researchers should validate these methods in their own laboratories to ensure accuracy and reproducibility.
References
- 1. This compound - Ace Therapeutics [acetherapeutics.com]
- 2. Role of the PRMT-DDAH-ADMA axis in the Regulation of Endothelial Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Asymmetric Dimethylarginine (ADMA) in Endothelial Dysfunction and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The DDAH/ADMA pathway is a critical regulator of NO signalling in vascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of DDAH1 as a Potential Therapeutic Target for Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
hDDAH-1-IN-2 solubility and stability in DMSO and culture media
Welcome to the technical support center for hDDAH-1-IN-2. This guide provides essential information on the solubility and stability of this compound in DMSO and cell culture media, along with troubleshooting advice and frequently asked questions to assist researchers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: Like many small molecule inhibitors, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C. To maintain the compound's integrity, it is best to prepare fresh dilutions for experiments and avoid multiple freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Final Concentration: The concentration of this compound in your experiment may be above its aqueous solubility limit. Try using a lower final concentration.
-
DMSO Concentration: While minimizing DMSO is important, a final concentration of up to 0.5% is often tolerated by many cell lines and can help maintain compound solubility.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Dilution Method: Instead of adding a small volume of DMSO stock directly to a large volume of media, try a serial dilution approach. Alternatively, add the DMSO stock to a small volume of media first, vortex thoroughly, and then add this to the rest of your culture volume.
-
Sonication/Warming: After dilution, brief sonication or gentle warming in a 37°C water bath can help redissolve precipitates. Ensure the solution is clear before adding it to your cells.
-
pH Adjustment: The solubility of some compounds is pH-dependent. You can investigate if adjusting the pH of your culture medium (within a physiologically acceptable range) improves solubility.[1]
Q3: How stable is this compound in DMSO and cell culture media?
A3: While specific stability data for this compound is not publicly available, general factors can affect the stability of small molecules in solution:
-
In DMSO: The primary concern is the hygroscopic nature of DMSO, which readily absorbs water. Water can lead to the hydrolysis of susceptible compounds.[2] Using anhydrous DMSO and proper storage in a desiccated environment is recommended. Many compounds are stable for extended periods in DMSO at 4°C or -20°C.[2]
-
In Culture Media: Stability can be influenced by several factors:
-
pH and Temperature: Standard culture conditions (pH 7.2-7.4, 37°C) can promote the degradation of pH-sensitive compounds.[2]
-
Enzymatic Degradation: If using serum-supplemented media, enzymes like esterases and proteases can metabolize the compound.
-
Cellular Metabolism: If working with live cells, their metabolic processes can degrade or modify the inhibitor.
-
Binding to Components: The compound may bind to proteins (like albumin in FBS) or plasticware, reducing its effective concentration.
-
To ensure the reliability of your results, it is recommended to perform a stability assessment of this compound under your specific experimental conditions using the protocol provided below.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | - Compound degradation in DMSO stock. - Precipitation of the compound upon dilution. - Instability in culture medium over the experiment's duration. | - Prepare fresh stock solutions from solid compound. - Visually inspect for precipitation before use; sonicate or warm if necessary. - Perform a stability study in your specific culture medium (see protocol below). |
| Low or no observable activity of the inhibitor | - Compound has precipitated out of solution. - The compound has degraded in the stock solution or culture medium. - The final concentration of the inhibitor is too low. | - Confirm solubility at the working concentration. - Check the stability of the compound under your experimental conditions. - Perform a dose-response experiment to determine the optimal concentration. |
| Cell toxicity observed in vehicle control | - The final concentration of DMSO is too high for your cell line. | - Determine the maximum DMSO tolerance for your specific cell line (typically <0.5%). - Reduce the final DMSO concentration by using a more concentrated stock solution. |
Comparative Data for DDAH Inhibitors
| Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Notes |
| L-257 | 22 | - | A known DDAH-1 inhibitor. |
| L-291 | 20 | - | Methyl ester of L-257. |
| ZST316 | 3 | 1 | A potent human DDAH-1 inhibitor. |
| L-VNIO | 13 | 2 | An ornithine-based DDAH-1 inhibitor. |
Experimental Protocols
Protocol for Assessing Compound Stability in Cell Culture Media
This protocol provides a general framework for determining the chemical stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical equipment (HPLC or LC-MS/MS)
Procedure:
-
Preparation: Prepare the complete cell culture medium and pre-warm it to 37°C.
-
Spiking: Add the this compound DMSO stock solution to the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration is consistent with your planned experiments (e.g., <0.5%).
-
Time Zero (T=0) Sample: Immediately after thorough mixing, take an aliquot of the spiked medium. This will serve as your T=0 reference sample.
-
Incubation: Incubate the remaining spiked medium at 37°C in a 5% CO₂ incubator for the duration of your longest experiment (e.g., 24, 48, or 72 hours).
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Processing: If your medium contains serum, you may need to precipitate proteins before analysis. This can be done by adding a cold quenching solvent like acetonitrile, vortexing, and centrifuging to pellet the proteins. The supernatant is then collected for analysis.
-
Analysis: Analyze the concentration of the parent this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.
Visualizations
DDAH/ADMA/NO Signaling Pathway
The following diagram illustrates the role of DDAH-1 in the nitric oxide (NO) signaling pathway. DDAH-1 metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH-1, levels of ADMA increase, leading to reduced NO production.
Caption: DDAH-1's role in the nitric oxide signaling pathway.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps for determining the stability of this compound in cell culture media.
Caption: Workflow for assessing compound stability in culture media.
References
Technical Support Center: Overcoming hDDAH-1-IN-2 Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges associated with the solubility of hDDAH-1-IN-2 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous buffer?
Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. This is likely due to its inherently low water solubility. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the compound may crash out of solution if its solubility limit is exceeded.
Q2: What is the first step I should take to improve the solubility of this compound?
The most common and effective initial approach is to prepare a high-concentration stock solution in a water-miscible organic co-solvent and then dilute this stock into your aqueous experimental medium.[1] Dimethyl sulfoxide (DMSO) and ethanol are common starting choices for co-solvents.[1]
Q3: How do I properly prepare a stock solution and dilute it into my aqueous buffer?
First, dissolve the this compound in a minimal amount of a suitable organic co-solvent to create a concentrated stock solution. Then, add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.[1]
Q4: Are there other methods to enhance the solubility of this compound in aqueous solutions?
Yes, if co-solvents are not sufficient or are incompatible with your experimental system, other techniques can be explored. These include adjusting the pH of the buffer (if the compound has ionizable groups), using surfactants or detergents to form micelles, or employing cyclodextrins to form inclusion complexes.
Troubleshooting Guide
Problem 1: My this compound precipitates immediately when I add the stock solution to my aqueous buffer.
-
Possible Cause: The final concentration of the organic co-solvent in your aqueous solution is too low to maintain the solubility of this compound.
-
Solution:
-
Increase the percentage of the co-solvent in your final aqueous solution. Be mindful of the tolerance of your cells or experimental system to the organic solvent.
-
Decrease the final concentration of this compound in your experiment.
-
Try a different co-solvent. See the table below for a list of common co-solvents and their general properties.
-
-
Possible Cause: The compound has exceeded its solubility limit in the final aqueous medium.
-
Solution:
-
Lower the final concentration of this compound.
-
Prepare a fresh, more dilute stock solution and add a larger volume to your aqueous buffer to achieve the same final concentration, which may aid in dispersion.
-
Problem 2: My this compound solution appears clear initially but becomes cloudy or shows precipitation over time.
-
Possible Cause: The compound is slowly precipitating out of a supersaturated solution.
-
Solution:
-
Sonication of the final solution can sometimes help to create a more stable dispersion.
-
Consider preparing the final solution fresh before each experiment.
-
The chosen co-solvent may not be optimal for long-term stability. Experiment with other co-solvents.
-
-
Possible Cause: The compound may be degrading, and the degradation products are insoluble.
-
Solution:
-
Assess the stability of this compound in your chosen solvent and buffer system. This can be done using techniques like HPLC.
-
Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.
-
Protect solutions from light if the compound is light-sensitive.
-
Quantitative Data: Solubility of Poorly Soluble Compounds
The following table provides hypothetical solubility data for a compound with characteristics similar to what might be expected for this compound in common laboratory solvents. Note: This data is for illustrative purposes only.
| Co-Solvent | Typical Stock Concentration Range (mM) | Maximum Tolerated Concentration in Cell Culture (v/v %) | Notes |
| DMSO | 10 - 50 | < 0.5% | A strong solvent, but can be toxic to cells at higher concentrations. |
| Ethanol | 5 - 20 | < 1% | Less toxic than DMSO, but also a weaker solvent for highly hydrophobic compounds. |
| DMF | 10 - 40 | < 0.2% | A good alternative to DMSO, but also carries toxicity concerns. |
| PEG 400 | 1 - 10 | < 1% | Can be a good option for in vivo studies due to lower toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out a precise amount of this compound powder (e.g., 5 mg).
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Final Aqueous Solution
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Aqueous Buffer: Have your desired volume of aqueous buffer (e.g., cell culture medium, PBS) ready in a sterile tube.
-
Dilution: While vortexing the aqueous buffer, add the required volume of the 10 mM stock solution dropwise to achieve a final concentration of 10 µM (a 1:1000 dilution).
-
Final Mixing: Continue to vortex the final solution for an additional 30-60 seconds to ensure homogeneity.
-
Use Immediately: It is recommended to use the final aqueous solution immediately after preparation to minimize the risk of precipitation.
Visualizations
Caption: Hypothetical signaling pathway of an HDAC inhibitor like this compound.
Caption: General workflow for preparing an aqueous solution of a poorly soluble compound.
Caption: Decision tree for troubleshooting precipitation issues.
References
Potential off-target effects of hDDAH-1-IN-2 in cellular assays
Welcome to the technical support center for hDDAH-1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays and to troubleshoot potential off-target effects.
Disclaimer: As of November 2025, "this compound" is a hypothetical designation for a novel inhibitor of human Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1). The information provided herein is based on the known biology of DDAH-1, data from analogous DDAH-1 inhibitors, and general principles of pharmacology and cell biology.
Product Information (Hypothetical)
For the purpose of this guide, we will assume the following properties for this compound.
| Property | Value |
| Target | Human DDAH-1 |
| Mechanism of Action | Competitive, reversible inhibitor |
| IC50 (biochemical) | 50 nM |
| Ki | 25 nM |
| Selectivity | >100-fold selective for DDAH-1 over DDAH-2 and other related enzymes |
| Formulation | Provided as a lyophilized powder |
| Solubility | Soluble in DMSO (≥ 50 mM) and Ethanol (< 10 mM) |
| Storage | Store at -20°C |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is designed to be a selective inhibitor of human DDAH-1. The on-target effect of inhibiting DDAH-1 is the accumulation of its endogenous substrates, asymmetric dimethylarginine (ADMA) and monomethylarginine (L-NMMA). These molecules are endogenous inhibitors of nitric oxide synthases (NOS). Therefore, treatment with this compound is expected to lead to a decrease in nitric oxide (NO) production.
Q2: I am observing a decrease in cell proliferation/viability with this compound treatment that seems independent of NO signaling. What could be the cause?
A2: This could be due to a potential off-target effect on the Ras/Akt signaling pathway. DDAH-1 has been shown to interact with and activate Ras, which in turn can activate the PI3K/Akt pathway, a key regulator of cell proliferation and survival. Inhibition of DDAH-1 could, therefore, lead to a reduction in Ras/Akt signaling, resulting in decreased cell proliferation. It is recommended to probe for changes in the phosphorylation status of Akt (p-Akt Ser473) and downstream effectors to investigate this possibility.
Q3: My results with this compound are not consistent with published data for other DDAH-1 inhibitors. Why might this be?
A3: Discrepancies can arise from several factors:
-
Different Chemical Scaffolds: this compound may have a different chemical structure compared to other inhibitors, leading to a unique off-target profile.
-
Cell-Type Specificity: The cellular context, including the expression levels of DDAH-1, DDAH-2, and components of downstream signaling pathways, can significantly influence the cellular response to an inhibitor.
-
Experimental Conditions: Variations in inhibitor concentration, treatment duration, and cell density can all impact the observed phenotype.
Q4: What are the best practices for preparing and using this compound in cellular assays?
A4: To ensure reproducible results, follow these guidelines:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Dilution: On the day of the experiment, prepare fresh working dilutions in your cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and is below the tolerance level of your cell line (typically <0.5%).
-
Solubility Check: After diluting in media, visually inspect for any precipitation. If precipitation occurs, you may need to lower the final concentration or optimize the dilution method.
Troubleshooting Guides
Guide 1: Unexpected Decrease in Cell Viability
| Symptom | Possible Cause | Suggested Solution |
| Significant cytotoxicity at expected therapeutic concentrations. | Off-target toxicity: The inhibitor may be hitting other critical cellular targets. | 1. Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. 2. Use a structurally different DDAH-1 inhibitor as an orthogonal control. 3. Validate the phenotype with a genetic approach (e.g., DDAH-1 siRNA or CRISPR knockout). |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Include a vehicle control with the same DMSO concentration. | |
| Compound precipitation: The inhibitor may be precipitating in the culture medium, leading to non-specific effects. | Visually inspect the media for precipitation. Perform a solubility test of the compound in your specific cell culture medium. | |
| Cell viability is decreased, but markers of apoptosis are negative. | Inhibition of proliferative pathways: The inhibitor may be causing cell cycle arrest rather than cell death. | 1. Perform cell cycle analysis (e.g., by flow cytometry with propidium iodide staining). 2. Analyze the expression of cell cycle regulators (e.g., cyclins, CDKs) by western blot. 3. Investigate the Ras/Akt pathway by checking p-Akt levels. |
Guide 2: Inconsistent or No Effect on NO Production
| Symptom | Possible Cause | Suggested Solution |
| No change in NO levels after treatment. | Low DDAH-1 expression: The cell line may not express sufficient levels of DDAH-1 for its inhibition to have a significant effect on the ADMA/NO pathway. | 1. Confirm DDAH-1 expression in your cell line by western blot or qPCR. 2. Consider using a cell line with known high DDAH-1 expression. |
| Inhibitor instability: The compound may be degrading in the cell culture medium over the course of the experiment. | Assess the stability of the inhibitor in your media over time using LC-MS. Consider refreshing the media with the inhibitor for long-term experiments. | |
| Redundant pathways: Other pathways may be compensating for the reduced NO production. | Investigate the expression and activity of all NOS isoforms in your cell line. | |
| High variability in NO measurements between replicates. | Inconsistent inhibitor concentration: Pipetting errors or inconsistent serial dilutions. | Prepare a master mix of the inhibitor in the medium to add to all replicate wells. Use calibrated pipettes. |
| Assay variability: The NO measurement assay itself can have inherent variability. | Ensure the assay is properly optimized and include appropriate positive and negative controls. |
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target signaling pathway of this compound.
Technical Support Center: Optimizing hDDAH-1-IN-2 Concentration for Effective DDAH-1 Inhibition
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DDAH-1 and how does hDDAH-1-IN-2 inhibit it?
A1: Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) production. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS). By degrading ADMA, DDAH-1 promotes the synthesis of NO. This compound is a selective inhibitor of DDAH-1. By inhibiting DDAH-1, this compound prevents the breakdown of ADMA, leading to its accumulation. The elevated levels of ADMA then competitively inhibit NOS, resulting in decreased NO production.[1] Additionally, DDAH-1 has been shown to have signaling functions independent of its catalytic activity, including the activation of the Ras-PI3K-Akt pathway, which is involved in cell proliferation and survival. Inhibition of DDAH-1 may also affect this pathway.
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: Since the IC50 value for this compound is not publicly documented, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A broad concentration range, for instance, from 1 nM to 100 µM, should be tested initially. Based on the activity of other known DDAH-1 inhibitors, a more focused range of 1 µM to 50 µM could be a reasonable starting point for many cell-based applications.[2][3] It is crucial to include a vehicle control (e.g., DMSO) at the same concentration used for the highest dose of the inhibitor.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Q4: How can I confirm that this compound is effectively inhibiting DDAH-1 in my experiment?
A4: The effectiveness of this compound can be assessed by measuring the downstream consequences of DDAH-1 inhibition. Two primary methods are recommended:
-
Measurement of Nitric Oxide (NO) Production: Since DDAH-1 inhibition leads to a decrease in NO synthesis, you can measure the concentration of nitrite (a stable metabolite of NO) in your cell culture supernatant using the Griess assay.[4][5]
-
Western Blot Analysis of the Akt Signaling Pathway: As DDAH-1 can influence the Ras-PI3K-Akt pathway, you can assess the phosphorylation status of Akt at Serine 473 (p-Akt Ser473) using Western blotting. Inhibition of DDAH-1 may lead to a decrease in p-Akt levels.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a Cell-Based DDAH-1 Activity Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based format by measuring its effect on nitric oxide production.
Materials:
-
This compound
-
Cell line of interest (e.g., endothelial cells like HUVECs)
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO
-
Griess Reagent Kit
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Preparation of this compound Dilutions: Prepare a 2X stock of a series of concentrations of this compound in complete cell culture medium. A typical starting range could be from 2 nM to 200 µM (final concentrations will be 1 nM to 100 µM). Include a vehicle control with the same concentration of DMSO as the highest inhibitor concentration.
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2X this compound dilutions to the respective wells. This will result in a final volume of 100 µL per well.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
-
Nitrite Measurement (Griess Assay):
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a nitrite standard curve according to the manufacturer's instructions of the Griess Reagent Kit.
-
Add the Griess reagents to the supernatants and standards as per the kit's protocol.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Normalize the results to the vehicle control (representing 100% DDAH-1 activity).
-
Plot the percentage of DDAH-1 activity against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-Akt (Ser473)
This protocol describes how to assess the effect of this compound on the DDAH-1-mediated Akt signaling pathway.
Materials:
-
Cells treated with this compound as described above.
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS. Add ice-cold lysis buffer containing phosphatase and protease inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The level of phospho-Akt should be normalized to the level of total Akt.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison between different concentrations of this compound.
Table 1: Dose-Response of this compound on Nitric Oxide Production
| This compound Conc. (µM) | Nitrite Conc. (µM) (Mean ± SD) | % DDAH-1 Activity (Normalized to Vehicle) |
| Vehicle (0) | 100 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Effect of this compound on Akt Phosphorylation
| Treatment | This compound Conc. (µM) | p-Akt/Total Akt Ratio (Mean ± SD) | Fold Change vs. Vehicle |
| Untreated | 0 | ||
| Vehicle | 0 | 1.0 | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 |
Mandatory Visualizations
Caption: DDAH-1 Signaling Pathways and Point of Inhibition by this compound.
Caption: Experimental Workflow for Characterizing this compound.
Caption: Troubleshooting Decision Tree for DDAH-1 Inhibition Experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| Pipetting errors during inhibitor dilution or reagent addition. | Prepare master mixes of reagents and inhibitor dilutions. Change pipette tips for each transfer. | |
| Edge effects in the microplate. | Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity. | |
| No inhibitory effect observed | Inhibitor concentration is too low. | Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 100 µM or higher). |
| This compound has degraded. | Prepare fresh stock solutions from the solid compound. Avoid multiple freeze-thaw cycles of the stock solution. | |
| Low DDAH-1 expression in the chosen cell line. | Confirm DDAH-1 expression in your cell line using Western blot or qPCR. Consider using a cell line known to express DDAH-1. | |
| Inconsistent results with Griess Assay | Interference from components in the cell culture medium. | Phenol red in some media can interfere with the colorimetric reading. Use phenol red-free medium for the assay. |
| Nitrite has been further oxidized to nitrate. | Some Griess assay kits include nitrate reductase to convert nitrate back to nitrite for total NOx measurement. | |
| Weak or no signal in Western Blot for p-Akt | Low levels of basal Akt phosphorylation. | Stimulate the cells with a growth factor (e.g., insulin or EGF) to induce Akt phosphorylation before inhibitor treatment. |
| Phosphatase activity during cell lysis. | Always use fresh lysis buffer containing a cocktail of phosphatase inhibitors. Keep samples on ice at all times. | |
| Poor antibody performance. | Use a validated antibody for p-Akt (Ser473) and optimize the antibody dilution. Include a positive control lysate. | |
| Cell toxicity observed at high inhibitor concentrations | Off-target effects of the inhibitor. | Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the cytotoxic concentration range. |
| High concentration of the solvent (e.g., DMSO). | Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.5%). |
References
Technical Support Center: hDDAH-1-IN-2 In Vivo Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with hDDAH-1-IN-2 in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and orally active inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1).[1][2][3] The primary function of the DDAH-1 enzyme is to metabolize asymmetric dimethylarginine (ADMA) and monomethylarginine (L-NMMA), which are endogenous inhibitors of nitric oxide synthases (NOS).[4][5] By inhibiting DDAH-1, this compound leads to an accumulation of ADMA. This, in turn, competitively inhibits NOS, resulting in reduced nitric oxide (NO) production. This mechanism is significant in various pathological conditions where excessive NO production is implicated, such as septic shock and certain cancers.
Q2: What are the known physicochemical properties of this compound?
Q3: Are there any known off-target effects of this compound?
A3: While this compound is described as a selective inhibitor of DDAH-1, comprehensive in vivo off-target profiling data is not publicly available. It is crucial for researchers to perform their own assessments for potential off-target effects in their specific experimental models. This can include monitoring for unexpected phenotypes and performing broader screens if unanticipated results are observed.
Q4: What are the expected physiological effects of DDAH-1 inhibition in vivo?
A4: Inhibition of DDAH-1 in vivo is expected to lead to an increase in plasma and tissue levels of ADMA. This can result in a decrease in NO production, which may manifest as an increase in blood pressure and systemic vascular resistance, and a reduction in cardiac output. The specific effects can vary depending on the animal model and the pathological condition being studied.
DDAH-1 Signaling Pathway
Troubleshooting Guide
Issue 1: Lack of Efficacy or Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability/Solubility | 1. Optimize Formulation: Since this compound is a sulfate salt, its aqueous solubility may be limited. Prepare a stock solution in an appropriate solvent like DMSO, and then dilute it in a vehicle suitable for in vivo administration (e.g., saline, PBS with a low percentage of DMSO, or a solution containing solubilizing agents like PEG400 or Tween 80). 2. Verify Solubility: After preparing the dosing solution, visually inspect for any precipitation. Centrifuge a small aliquot to check for undissolved particles. 3. Alternative Administration Routes: If oral gavage yields inconsistent results, consider intraperitoneal (IP) injection, which can sometimes provide more consistent systemic exposure. |
| Inadequate Dosing | 1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration for your specific model. Since the Ki for the related hDDAH-1-IN-1 is 18 μM, this can be a starting point for dose calculations, though empirical testing is necessary. 2. Accurate Dosing: Ensure precise and consistent administration techniques. Normalize the dose to the body weight of each animal. |
| Compound Instability | 1. Proper Storage: Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C or -80°C and protected from light. 2. Fresh Preparations: Prepare dosing solutions fresh for each experiment and avoid repeated freeze-thaw cycles of stock solutions. |
| High Biological Variability | 1. Increase Sample Size: A larger number of animals per group can improve statistical power and account for individual biological differences. 2. Standardize Animal Cohorts: Ensure that animals are age- and sex-matched and have been properly acclimatized to the housing conditions. |
Issue 2: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity | 1. Dose Reduction: The observed toxicity may be a direct result of excessive DDAH-1 inhibition. Reduce the dose to determine if the adverse effects are dose-dependent. 2. Monitor Physiological Parameters: Closely monitor key physiological parameters such as blood pressure, heart rate, and kidney function to assess the on-target effects of the inhibitor. |
| Off-Target Effects | 1. Literature Review: Although specific data for this compound is scarce, review the literature for known off-target effects of other DDAH inhibitors or compounds with similar chemical structures. 2. In Vitro Profiling: If significant off-target effects are suspected, consider in vitro screening against a panel of related enzymes or receptors to assess selectivity. |
| Vehicle Toxicity | 1. Vehicle Control Group: Always include a vehicle-only control group to ensure that the observed toxicity is not due to the solvent or excipients used in the formulation. 2. Minimize Solvent Concentration: If using organic solvents like DMSO, ensure the final concentration in the dosing solution is well-tolerated by the animals (typically <5-10% for IP injections, and lower for other routes). |
Quantitative Data from DDAH-1 Inhibition In Vivo (Representative Data)
Disclaimer: The following data is from studies using other DDAH-1 inhibitors and is provided for illustrative purposes to indicate the potential magnitude of effects. Similar validation is required for this compound.
Table 1: Effect of DDAH-1 Inhibition on Plasma ADMA Levels
| DDAH-1 Inhibitor | Animal Model | Dose and Route | Change in Plasma ADMA | Reference |
| L-257 | Rodent model of sepsis | N/A | Significantly increased | |
| DDAH-1 Knockout | Mice (endo-DDAH1-/-) | N/A (Genetic) | Increased |
Table 2: Hemodynamic Effects of DDAH-1 Inhibition or Knockout
| Intervention | Animal Model | Key Hemodynamic Changes | Reference |
| DDAH-1 Knockout (endo-DDAH1-/-) | Mice | Increased systemic blood pressure (132 ± 2 mmHg vs. 113 ± 3 mmHg in control) | |
| ADMA Infusion | Healthy Human Volunteers | Increased mean blood pressure by 6.0 ± 1.2%; Reduced cardiac output by 14.8 ± 1.2% | |
| DDAH-1 Inhibition | Wildtype Mice | Cardiovascular changes similar to DDAH I heterozygous knockout mice |
Experimental Protocols
General Protocol for In Vivo Administration of this compound
-
Compound Preparation:
-
Based on the desired dose and the weight of the animals, calculate the required amount of this compound sulfate.
-
Prepare a high-concentration stock solution in a suitable solvent (e.g., 100% DMSO).
-
For the final dosing solution, dilute the stock solution in a vehicle appropriate for the chosen route of administration (e.g., saline, PBS, or a solution containing a solubilizing agent like PEG400). Ensure the final concentration of any organic solvent is non-toxic.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Record the body weight of each animal before dosing.
-
Administer the prepared this compound solution via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Endpoint:
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
At predetermined time points, collect blood samples for pharmacokinetic analysis and measurement of biomarkers like plasma ADMA levels.
-
At the end of the study, euthanize the animals and collect tissues for pharmacodynamic analysis (e.g., measurement of tissue ADMA levels, assessment of downstream signaling).
-
Experimental Workflow and Troubleshooting Logic
References
- 1. This compound sulfate | hDDAH-1 抑制剂 | MCE [medchemexpress.cn]
- 2. This compound sulfate - Ace Therapeutics [acetherapeutics.com]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. Human dimethylarginine dimethylaminohydrolase 1 inhibition by proton pump inhibitors and the cardiovascular risk marker asymmetric dimethylarginine: in vitro and in vivo significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Asymmetric Dimethylarginine (ADMA) in Endothelial Dysfunction and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the cytotoxicity of hDDAH-1-IN-2 in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing hDDAH-1 inhibitors, with a focus on assessing their cytotoxicity in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for hDDAH-1 inhibitors?
Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) is a key enzyme in the nitric oxide (NO) signaling pathway. It metabolizes asymmetric dimethylarginine (ADMA) and L-NMMA, which are endogenous inhibitors of nitric oxide synthase (NOS). By inhibiting hDDAH-1, these compounds lead to an accumulation of ADMA and L-NMMA, which in turn competitively inhibit NOS activity, resulting in reduced NO production.[1][2] In pathological conditions with excessive NO production, such as in certain cancers, inhibiting hDDAH-1 can be a therapeutic strategy.[1][3]
Q2: In which cancer types have hDDAH-1 inhibitors shown potential?
Increased expression of hDDAH-1 has been observed in several human cancers, including melanoma, prostate cancer, breast cancer, glioma, meningioma, and hepatocellular carcinoma.[4] Therefore, hDDAH-1 inhibitors are being investigated for their potential anti-cancer effects in these and other malignancies where aberrant neovascularization and excessive NO signaling play a role.
Q3: What are some examples of hDDAH-1 inhibitors with available cytotoxicity data?
While a variety of hDDAH-1 inhibitors have been developed, one well-characterized irreversible inhibitor is N5-(1-imino-2-chloroethyl)-L-ornithine (Cl-NIO). Another potent inhibitor is DD1E5, which has been shown to inhibit the proliferation of human prostate cancer cells. Other inhibitors, such as L-257, have been reported to be non-cytotoxic and are used to study the effects of DDAH-1 inhibition on organ function.
Q4: How does inhibition of hDDAH-1 lead to cytotoxicity in cancer cells?
The primary cytotoxic mechanism is believed to be indirect. By increasing intracellular levels of ADMA, hDDAH-1 inhibitors suppress NO production. Nitric oxide is a crucial signaling molecule for tumor angiogenesis and cell proliferation. By reducing NO, these inhibitors can restrain tumor angiogenesis and inhibit cancer cell growth. For example, the inhibitor DD1E5 has been shown to decrease the amount of vascular endothelial growth factor (VEGF) and inhibit tumor progression in mice.
Troubleshooting Guide
Issue: High variability in cytotoxicity assay results.
-
Possible Cause 1: Compound solubility.
-
Solution: Ensure the hDDAH-1 inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in the cell culture medium. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Cell density.
-
Solution: Optimize the initial cell seeding density. A confluent monolayer or overly dense suspension can affect compound access and cell health, leading to inconsistent results. Perform a cell titration experiment to determine the optimal density for your specific cell line and assay duration.
-
-
Possible Cause 3: Inconsistent incubation times.
-
Solution: Adhere strictly to the predetermined incubation times for compound treatment. Small variations can lead to significant differences in cell viability, especially with potent compounds.
-
Issue: No significant cytotoxicity observed at expected concentrations.
-
Possible Cause 1: Cell line resistance.
-
Solution: The selected cell line may not be sensitive to the anti-proliferative effects of hDDAH-1 inhibition. This could be due to low expression of hDDAH-1 or reliance on alternative signaling pathways for survival. Consider screening a panel of cell lines, including those known to have high hDDAH-1 expression.
-
-
Possible Cause 2: Sub-optimal assay conditions.
-
Solution: Verify the parameters of your cytotoxicity assay (e.g., MTT, XTT, or LDH release). Ensure that the assay reagents are fresh and that the incubation times are appropriate for detecting changes in cell viability.
-
-
Possible Cause 3: Compound stability.
-
Solution: Some compounds may be unstable in culture medium over long incubation periods. Consider performing shorter-term assays or replenishing the compound-containing medium during the experiment.
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the hDDAH-1 inhibitor in the appropriate cell culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Pipette gently to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Cytotoxicity of hDDAH-1 Inhibitor (Cl-NIO) in Different Cell Lines
| Cell Line | Cell Type | Assay Duration (hours) | IC50 (µM) | Reference |
| HEK293T | Human Embryonic Kidney | 72 | 92 ± 2 | |
| A375 | Human Melanoma | Not specified | Not specified |
Note: The study on A375 cells focused on the reduction of nitric oxide production rather than determining a specific IC50 for cytotoxicity.
Visualizations
Caption: Workflow for assessing the cytotoxicity of hDDAH-1 inhibitors.
Caption: Mechanism of action of hDDAH-1 inhibitors.
References
- 1. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08210E [pubs.rsc.org]
- 2. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Profiling DDAH-1 Inhibitor Selectivity
This technical support center provides guidance for researchers on determining the selectivity profile of novel DDAH-1 inhibitors against other DDAH isoforms. While specific data for a compound designated "hDDAH-1-IN-2" is not currently available in public literature, this guide outlines the necessary experimental protocols, data presentation formats, and troubleshooting advice applicable to the characterization of any DDAH-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why is it important to determine the selectivity of a DDAH-1 inhibitor against DDAH-2?
A1: DDAH-1 and DDAH-2 are the two isoforms of dimethylarginine dimethylaminohydrolase in mammals, sharing approximately 62% homology.[1] They exhibit different tissue distribution and may have distinct physiological roles.[2][3] DDAH-1 is considered the primary enzyme for metabolizing asymmetric dimethylarginine (ADMA), a key regulator of nitric oxide (NO) synthesis.[4] To develop a therapeutic agent that specifically targets the DDAH-1/ADMA/NO pathway, it is crucial to ensure the inhibitor has high selectivity for DDAH-1 over DDAH-2 to minimize off-target effects.
Q2: What is the general principle behind the DDAH inhibition assay?
A2: The most common DDAH inhibition assays measure the enzymatic conversion of a substrate to a product. DDAH enzymes hydrolyze ADMA to L-citrulline and dimethylamine.[4] A test inhibitor's potency is determined by quantifying the reduction in product formation (e.g., L-citrulline) in the presence of the inhibitor. This is often done using a colorimetric or fluorometric method.
Q3: What are the key reagents and materials needed for a DDAH inhibition assay?
A3:
-
Recombinant human DDAH-1 and DDAH-2 enzymes
-
DDAH substrate: Asymmetric dimethylarginine (ADMA)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)
-
Detection reagents for L-citrulline (e.g., a colorimetric assay kit) or another detectable product.
-
Microplate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocol: DDAH Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against hDDAH-1 and hDDAH-2.
1. Reagent Preparation:
- Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the inhibitor in assay buffer to create a range of concentrations for testing.
- Prepare solutions of recombinant hDDAH-1 and hDDAH-2 in assay buffer to the desired final concentration.
- Prepare the substrate solution (ADMA) in assay buffer.
2. Assay Procedure (96-well plate format):
- Add a small volume of the diluted inhibitor solutions to the wells of a microplate. Include a vehicle control (e.g., DMSO) and a positive control (a known DDAH inhibitor).
- Add the DDAH enzyme solution (either hDDAH-1 or hDDAH-2) to the wells and pre-incubate with the inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding the ADMA substrate to all wells.
- Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
- Stop the reaction using an appropriate method (e.g., adding a strong acid).
- Add the detection reagents to quantify the amount of L-citrulline produced.
- Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
3. Data Analysis:
- Subtract the background reading (from wells with no enzyme) from all other readings.
- Normalize the data by setting the uninhibited control (vehicle) as 100% activity and the fully inhibited control as 0% activity.
- Plot the percentage of DDAH activity against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value for each DDAH isoform.
- Calculate the selectivity index by dividing the IC50 for DDAH-2 by the IC50 for DDAH-1.
Data Presentation
The quantitative data for the selectivity profiling of a DDAH-1 inhibitor should be summarized in a clear and concise table.
| Compound | hDDAH-1 IC50 (µM) | hDDAH-2 IC50 (µM) | Selectivity (DDAH-2/DDAH-1) |
| This compound | Insert Value | Insert Value | Calculate Ratio |
| Reference Cmpd | Insert Value | Insert Value | Calculate Ratio |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inaccurate pipetting; improper mixing of reagents. | Use calibrated pipettes; ensure thorough mixing of all solutions before dispensing. |
| Low enzyme activity in control wells | Inactive enzyme; suboptimal assay conditions. | Verify enzyme activity with a fresh lot; optimize incubation time, temperature, and buffer pH. |
| Inhibitor precipitation in assay buffer | Poor solubility of the test compound. | Decrease the final concentration of the organic solvent (e.g., DMSO) in the assay; use a different solvent or formulation if possible. |
| Assay interference from the test compound | Compound absorbs light at the detection wavelength; compound quenches fluorescence. | Run a control experiment with the inhibitor in the absence of the enzyme to check for interference; if interference is observed, a different assay format may be needed. |
| IC50 curve does not fit well | Inappropriate range of inhibitor concentrations; assay variability. | Test a wider range of inhibitor concentrations; repeat the assay to ensure reproducibility. |
Experimental Workflow Diagram
Caption: Workflow for determining DDAH inhibitor selectivity.
References
- 1. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Divergent Dimethylarginine Dimethylaminohydrolase Isoenzyme Expression in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
How to minimize hDDAH-1-IN-2 degradation during storage
Welcome to the technical support center for hDDAH-1-IN-2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of this compound during storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For maximal stability, solid this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place.[1][2][3] To prevent exposure to moisture and oxygen, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be prepared in a high-purity, anhydrous solvent. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4] These aliquots should be stored at -20°C or -80°C for long-term stability.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q3: What are the primary factors that can cause degradation of this compound?
A3: The main factors contributing to the degradation of small molecules like this compound are:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Moisture (Hydrolysis): As an amine-containing compound, this compound may be susceptible to hydrolysis.
-
Oxygen (Oxidation): The amine functional group can be prone to oxidation, leading to the formation of degradation products.
-
Light (Photolysis): Exposure to light, especially UV light, can provide the energy for photodegradation reactions.
-
pH: Extreme pH conditions in solution can catalyze degradation.
Q4: Are there any visible signs of this compound degradation?
A4: While not always apparent, visible signs of degradation in the solid form can include a change in color or texture. In solution, degradation may be indicated by a color change, the formation of precipitates, or a change in clarity. However, the absence of these signs does not guarantee stability. Analytical methods such as HPLC or LC-MS are necessary to confirm the integrity of the compound.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected activity in biological assays.
This issue could be a result of compound degradation, leading to a lower effective concentration of the active inhibitor.
Troubleshooting Workflow
References
Addressing variability in animal studies using hDDAH-1-IN-2
Welcome to the technical support center for hDDAH-1-IN-2, a selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during in vivo animal studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive inhibitor of the enzyme dimethylarginine dimethylaminohydrolase-1 (DDAH1).[1] DDAH1 is responsible for the metabolic clearance of asymmetric dimethylarginine (ADMA) and monomethylarginine (L-NMMA), which are endogenous inhibitors of nitric oxide synthases (NOS).[2][3] By inhibiting DDAH1, this compound leads to an accumulation of ADMA and L-NMMA, which in turn competitively inhibit NOS activity, resulting in reduced nitric oxide (NO) production.[2][3] This modulation of the DDAH/ADMA/NO pathway can impact various physiological and pathological processes, including angiogenesis and vasodilation.
Q2: What are the potential sources of variability when using this compound in animal studies?
A2: Variability in animal studies can arise from several factors. For studies involving this compound, key sources of variability may include:
-
Animal-related factors: Strain, age, sex, and genetic background of the animals can significantly influence drug metabolism and response.
-
Environmental factors: Housing conditions, diet, light cycles, and even the experimenter can introduce variability.
-
Experimental procedures: Inconsistent drug formulation, administration route, dosing accuracy, and timing of measurements can lead to variable results.
-
Biological factors: The inherent biological variability between individual animals is a significant factor.
Q3: How should I prepare and administer this compound for in vivo studies?
A3: Proper preparation and administration are crucial for obtaining reproducible results. It is recommended to first determine the solubility of this compound in various vehicles. A common approach is to prepare a stock solution in an organic solvent like DMSO and then dilute it in an appropriate vehicle for injection, such as saline or a solution containing a solubilizing agent. Ensure the final concentration of the organic solvent is minimized to avoid toxicity. The route of administration (e.g., intraperitoneal, oral gavage, intravenous) should be chosen based on the experimental design and the pharmacokinetic properties of the compound.
Q4: What are the expected pharmacokinetic and pharmacodynamic properties of a DDAH1 inhibitor like this compound?
A4: While specific data for this compound is not publicly available, studies on other DDAH1 inhibitors can provide some guidance. For instance, the DDAH1 inhibitor ZST316, when administered intraperitoneally to mice, showed a bioavailability of 59% and was well-tolerated with no signs of accumulation after chronic treatment. The pharmacodynamic effect of a DDAH1 inhibitor is the reduction of NO production, which can be assessed by measuring downstream markers or physiological responses related to NO signaling.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Ensure accurate and consistent preparation of the dosing solution. - Normalize the dose to the body weight of each animal. - Use precise and consistent administration techniques. |
| Biological Variability | - Increase the number of animals per group to enhance statistical power. - Ensure animals are age- and sex-matched. - Acclimatize animals to the experimental conditions for at least one week prior to the study. |
| Environmental Factors | - Maintain consistent housing conditions (temperature, humidity, light cycle). - Minimize noise and other stressors in the animal facility. - If possible, have the same experimenter handle and dose the animals throughout the study. |
| Genetic Drift | - If using inbred strains, obtain animals from a reputable supplier and be aware of potential substrain differences. |
Issue 2: Lack of Efficacy or Unexpected Results
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | - Consider alternative routes of administration. - Evaluate different formulation strategies to improve solubility and absorption. - Perform a pilot pharmacokinetic study to determine the compound's exposure in the target tissue. |
| Off-Target Effects | - Conduct a literature search for known off-target liabilities of similar chemical scaffolds. - Perform in vitro screening against a panel of related enzymes or receptors to assess selectivity. - Test a structurally unrelated DDAH1 inhibitor to see if the phenotype is replicated. |
| Incorrect Dosing | - Perform a dose-response study to determine the optimal effective dose. - Ensure the dosing regimen is appropriate to maintain therapeutic concentrations based on the compound's half-life. |
| Metabolic Instability | - Investigate the metabolic profile of the compound in vitro and in vivo to identify potential rapid clearance mechanisms. |
Issue 3: Compound Insolubility
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO). - Use co-solvents (e.g., PEG, ethanol) or excipients (e.g., cyclodextrins) in the final dosing vehicle. - Adjust the pH of the vehicle if the compound's solubility is pH-dependent. - Visually inspect the final dosing solution for any precipitation. |
Experimental Protocols
General Protocol for In Vivo Administration of this compound
-
Compound Preparation:
-
Based on the desired dose and the average weight of the animals, calculate the required amount of this compound.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 100% DMSO).
-
For the final dosing solution, dilute the stock solution in a vehicle appropriate for the chosen administration route (e.g., saline, PBS, or a solution containing a solubilizing agent like Tween® 80 or PEG400). Ensure the final concentration of the organic solvent is non-toxic (typically <5% DMSO for intraperitoneal injection).
-
Prepare a vehicle control solution containing the same concentration of the organic solvent and any other excipients.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for a minimum of one week before the experiment.
-
Record the body weight of each animal before dosing.
-
Administer the prepared this compound solution or vehicle control via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
-
Monitoring:
-
Observe the animals regularly for any signs of toxicity or adverse effects.
-
Monitor relevant physiological and behavioral parameters according to the experimental design.
-
At the end of the study, collect tissues for downstream analysis (e.g., measurement of ADMA levels, assessment of NO production, histological analysis).
-
Protocol for an Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on DDAH1.
-
Preparation of Reagents:
-
Prepare a suitable assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Prepare a stock solution of the DDAH1 substrate (e.g., ADMA).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a solution of purified recombinant hDDAH-1 enzyme.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer.
-
Add varying concentrations of this compound (and a vehicle control).
-
Add the hDDAH-1 enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (ADMA).
-
Monitor the reaction progress by measuring the formation of the product (L-citrulline) over time using a suitable detection method (e.g., colorimetric or fluorometric assay).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
Caption: DDAH1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for an In Vivo Study.
Caption: Troubleshooting Logic for High Experimental Variability.
References
- 1. Novel Cellularly Active Inhibitor Regresses DDAH1 Induced Prostate Tumor Growth by Restraining Tumor Angiogenesis through Targeting DDAH1/ADMA/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the direct effects of DDAH I on tumour angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
hDDAH-1-IN-2 interference with common laboratory assays
Welcome to the technical support center for hDDAH-1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential interference of this compound with common laboratory assays. While direct interference studies on this compound are not extensively published, this guide provides a framework based on the behavior of similar small molecule inhibitors and general principles of analytical chemistry and biochemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of human Dimethylarginine Dimethylaminohydrolase 1 (hDDAH-1). DDAH is an enzyme responsible for the hydrolysis of asymmetric dimethylarginine (ADMA) and monomethylarginine (MMA), which are endogenous inhibitors of nitric oxide synthases (NOS). By inhibiting DDAH-1, this compound leads to an accumulation of ADMA and subsequent reduction in nitric oxide (NO) production. This makes it a valuable tool for studying the role of the DDAH-1/ADMA/NO pathway in various physiological and pathological processes.
Q2: Are there known off-target effects of this compound?
A2: While specific off-target effects of this compound are not extensively documented in publicly available literature, it is a common characteristic of small molecule inhibitors to exhibit some level of off-target activity.[1][2] These effects can arise from interactions with proteins other than the intended target, which may have structural similarities in their binding pockets. Researchers should consider performing counter-screening assays against related enzymes or receptors to characterize the selectivity profile of this compound in their specific experimental system.
Q3: Can this compound interfere with my laboratory assays?
A3: Like many small molecules, this compound has the potential to interfere with various laboratory assays, not necessarily through a biological mechanism (off-target effect), but through direct chemical or physical interaction with assay components.[3] This is known as analytical interference. This guide provides troubleshooting steps for common assay types.
Q4: What are the general causes of analytical interference in laboratory assays?
A4: Analytical interference can be caused by a variety of factors, including:
-
Optical Interference: The compound may absorb light or fluoresce at the same wavelengths used for detection in colorimetric or fluorometric assays.
-
Chemical Reactivity: The compound may react with assay reagents, substrates, or detection molecules.
-
Enzyme Inhibition/Activation: The compound might non-specifically inhibit or activate reporter enzymes used in assays like ELISA or Western Blotting (e.g., HRP, Alkaline Phosphatase).
-
Sample Matrix Effects: The presence of the compound can alter the properties of the sample, such as pH or ionic strength, affecting assay performance.[4]
-
Binding to Assay Components: The compound could non-specifically bind to antibodies, proteins, or plastic surfaces.
Troubleshooting Guides
Issue 1: Unexpected Results in Colorimetric Assays (e.g., MTT, XTT, Griess Assay)
Symptom: You observe a change in color (either increase or decrease) in your control wells (no cells, but containing medium and this compound) that is not attributable to a biological effect.
Possible Cause: The inhibitor itself has an absorbance at or near the wavelength used for measurement.
Troubleshooting Workflow:
Caption: Troubleshooting optical interference.
Detailed Protocol:
-
Run Proper Controls:
-
Blank 1 (Reagent Blank): Assay medium + assay reagent. This is your baseline.
-
Blank 2 (Inhibitor Blank): Assay medium + this compound at the final concentration used in the experiment.
-
Blank 3 (Inhibitor + Reagent Blank): Assay medium + this compound + assay reagent.
-
-
Measure Absorbance: Read the absorbance of all blanks at the assay wavelength.
-
Analysis:
-
If Blank 3 shows a significant absorbance compared to Blank 1, it indicates that this compound is interfering with the assay's optical properties.
-
To correct for this, subtract the absorbance value of Blank 3 from all your experimental wells containing the inhibitor.
-
Issue 2: Inconsistent Results in Immunoassays (e.g., ELISA, Western Blot)
Symptom: You observe lower or higher than expected signal, or high background in your ELISA or Western Blot experiments when this compound is present.
Possible Causes:
-
The inhibitor cross-reacts with the primary or secondary antibody.
-
The inhibitor interferes with the enzyme-substrate reaction (e.g., HRP-TMB).
-
The inhibitor binds non-specifically to the plate or membrane.
Troubleshooting Workflow:
Caption: Troubleshooting immunoassay interference.
Detailed Protocols:
-
Enzyme Interference Test (for HRP-based systems):
-
In a 96-well plate, add the HRP-conjugated secondary antibody and the TMB substrate to several wells.
-
To a subset of these wells, add this compound at the same concentration used in your experiments.
-
Incubate for the standard time and stop the reaction.
-
If the color development is different between wells with and without the inhibitor, it indicates direct interference with the HRP enzyme or TMB substrate.
-
-
Antibody Cross-Reactivity Test:
-
Coat a high-binding ELISA plate with a solution of this compound (e.g., 10 µM in PBS) overnight at 4°C.
-
Wash the plate and block with a standard blocking buffer.
-
Add your primary antibody and incubate.
-
Wash, then add your HRP-conjugated secondary antibody and incubate.
-
Wash and add TMB substrate.
-
If a signal develops, it suggests that one of your antibodies is cross-reacting with the inhibitor.
-
Summary of Potential Interferences and Mitigation Strategies
| Assay Type | Potential Interference Mechanism | Suggested Mitigation Strategy |
| Colorimetric Assays | Optical interference (absorbance). | Run inhibitor-only controls and subtract background. |
| Fluorometric Assays | Autofluorescence of the compound. | Measure fluorescence of inhibitor-only controls and subtract background. Use a fluorometer with tunable excitation/emission wavelengths to find a window with no interference. |
| Luminescence Assays | Quenching of the luminescent signal or inhibition of the luciferase enzyme. | Run a cell-free assay with the luciferase enzyme, its substrate, and the inhibitor to check for direct inhibition. |
| Immunoassays (ELISA, WB) | Interference with enzyme-substrate reaction, antibody cross-reactivity, or non-specific binding. | Perform enzyme interference and antibody cross-reactivity tests as described above. Increase the number of washing steps. |
| Cell Viability Assays (MTT/XTT) | Direct reduction of the tetrazolium salt by the inhibitor. | Use a non-enzymatic viability assay, such as trypan blue exclusion or a crystal violet assay, to confirm results. |
| Flow Cytometry | Autofluorescence of the compound, especially in channels like FITC or PE. | Run a sample of unstained cells treated with the inhibitor to check for autofluorescence and set compensation accordingly. |
General Recommendations for Working with this compound
-
Always Run Parallel Controls: For any assay, run a parallel experiment in a cell-free system to identify potential analytical interference.
-
Consult the Literature: While specific data for this compound may be sparse, reviewing literature on compounds with similar chemical scaffolds can provide clues about potential interferences.
-
Confirm Biological Findings with Orthogonal Assays: If you observe an effect, try to confirm it using a different assay that relies on a distinct detection principle. For example, if you see decreased cell viability with an MTT assay, confirm it with a direct cell count or a live/dead stain.
-
Document Everything: Keep meticulous records of your experimental conditions, including the lot number of the inhibitor and the specific assay kits used.[5] This can be invaluable for troubleshooting inconsistencies.
By following these guidelines and employing systematic troubleshooting, researchers can minimize the risk of analytical interference and generate more reliable and reproducible data when working with this compound.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 3. Interference with clinical laboratory analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.zageno.com [go.zageno.com]
Validation & Comparative
A Comparative Guide to DDAH-1 Inhibitors in Preclinical Models: Featuring hDDAH-1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel dimethylarginine dimethylaminohydrolase-1 (DDAH-1) inhibitor, hDDAH-1-IN-2, with other prominent DDAH inhibitors that have been evaluated in preclinical settings. The objective of this document is to furnish a comprehensive overview of the available experimental data to aid in the assessment of these compounds for further research and development.
Introduction to DDAH-1 Inhibition
Dimethylarginine dimethylaminohydrolase (DDAH) is a critical enzyme in the regulation of nitric oxide (NO) synthesis.[1] It metabolizes asymmetric dimethylarginine (ADMA) and N-monomethylarginine (NMMA), which are endogenous inhibitors of all three isoforms of nitric oxide synthase (NOS).[1] The DDAH1 isoform is the primary enzyme responsible for ADMA and NMMA metabolism.[2] By inhibiting DDAH-1, the levels of ADMA and NMMA increase, leading to the suppression of NOS activity and a reduction in NO production.[1] This mechanism has therapeutic potential in diseases characterized by excessive NO production, such as cancer and septic shock.[1] Consequently, the development of potent and selective DDAH-1 inhibitors is an active area of research.
Comparative Analysis of DDAH-1 Inhibitors
This section presents a comparative analysis of this compound and other key DDAH inhibitors based on their in vitro potency and pharmacokinetic properties in preclinical models.
Table 1: In Vitro Potency of DDAH-1 Inhibitors
| Compound | Target | IC50 (µM) | Ki (µM) | Cell-Based Assay Notes |
| This compound | hDDAH-1 | Data not available | Data not available | Data not available |
| ZST316 | hDDAH-1 | 3 | 1 (revised to 0.261) | Suppresses vasculogenic mimicry in triple-negative breast cancer cells. |
| ZST152 | hDDAH-1 | 18 | 7 | Effective in in vitro models. |
| PD 404182 | hDDAH-1 | 9 | - | Increases cellular ADMA levels and abrogates angiogenic response of vascular endothelial cells. |
| L-257 | DDAH-1 | 20 | - | A reference DDAH-1 inhibitor. |
| DD1E5 | DDAH-1 | - | - | Demonstrates ability to inhibit DDAH-1 in cancer models. |
Table 2: Pharmacokinetic Profiles of DDAH-1 Inhibitors in Mice
| Compound | Administration | Dose (mg/kg) | Cmax (µg/mL) | Half-life (h) | Bioavailability (%) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| ZST316 | Intravenous | 30 | 67.4 | 6 | - |
| Oral | 60 | 1.02 | - | 4.7 | |
| Intraperitoneal (chronic) | 30/day for 3 weeks | - | - | 59 | |
| ZST152 | Intravenous | 30 | 24.9 | 1.2 | - |
| Oral | 60 | 1.65 | - | 33.3 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the DDAH-1 signaling pathway and a typical experimental workflow.
References
- 1. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
Efficacy Showdown: hDDAH-1-IN-2 Versus Pan-DDAH Inhibitors in Modulating the ADMA-NO Pathway
For researchers, scientists, and drug development professionals, the selective inhibition of dimethylarginine dimethylaminohydrolase (DDAH) isoforms presents a nuanced approach to regulating nitric oxide (NO) production. This guide provides a comprehensive comparison of the selective hDDAH-1 inhibitor, hDDAH-1-IN-2, against a panel of pan-DDAH inhibitors, offering insights into their respective potencies, selectivities, and experimental underpinnings.
The DDAH enzyme family, primarily DDAH-1 and DDAH-2, plays a crucial role in cardiovascular and cellular homeostasis by metabolizing asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). Dysregulation of the DDAH-ADMA-NO axis is implicated in numerous pathologies, making DDAH a compelling therapeutic target. While pan-DDAH inhibitors block the activity of both isoforms, selective inhibitors like this compound offer the potential for more targeted intervention.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the reported inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for this compound and several well-characterized pan-DDAH inhibitors against human DDAH-1.
| Inhibitor | Type | Target(s) | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| This compound | Selective | hDDAH-1 | 18 | - | [1][2][3] |
| L-257 | Pan-DDAH | hDDAH-1 | 13 | 22 | [4][5] |
| ZST316 | Pan-DDAH | hDDAH-1 | 1 | 3 | |
| Cl-NIO | Pan-DDAH | hDDAH-1 | 1.3 | - | |
| PD 404182 | Pan-DDAH | hDDAH-1 | - | 9 |
Note: Kᵢ and IC₅₀ values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.
Signaling Pathway and Experimental Workflow
To understand the context of DDAH inhibition, it is essential to visualize the key signaling pathway and the general workflow for assessing inhibitor efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of N-(4-Aminobutyl)- N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (h DDAH-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of Nâ(4-Aminobutyl)âNâ²â(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolaseâ1 (hDDAH-1) - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08210E [pubs.rsc.org]
- 5. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]
Validating DDAH-1 Target Engagement In Vivo: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of small molecule inhibitors for the in vivo validation of human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) target engagement. This document outlines the performance of several key inhibitors, presents supporting experimental data in a comparative format, and provides detailed methodologies for crucial experiments.
Introduction
Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) synthesis. It metabolizes endogenous inhibitors of nitric oxide synthases (NOS), primarily asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (NMMA).[1] Inhibition of DDAH-1 leads to the accumulation of these NOS inhibitors, thereby reducing NO production. This mechanism has therapeutic potential in pathologies characterized by excessive NO synthesis, such as septic shock and certain cancers.[1] Validating that a DDAH-1 inhibitor reaches and engages its target in a living system is a crucial step in preclinical development.
While the specific inhibitor "hDDAH-1-IN-2" was not found in publicly available literature, this guide provides a comparative analysis of several well-characterized, cell-permeable DDAH-1 inhibitors that can be utilized for in vivo target engagement studies. The compounds compared in this guide are ZST316, DD1E5, L-257, and PD 404182.
Comparative Analysis of DDAH-1 Inhibitors
The following tables summarize the key in vitro and in vivo properties of selected DDAH-1 inhibitors, providing a basis for choosing the most suitable tool compound for a particular research need.
In Vitro Potency and Selectivity
| Compound | Target(s) | IC50 (µM) | Ki (µM) | Mechanism of Action | Selectivity |
| ZST316 | hDDAH-1 | 3[1][2] | 1 (revised to 0.261)[3] | Acylsulfonamide isosteric replacement of carboxylate | Selective for DDAH-1 over NOS isoforms and arginase. |
| DD1E5 | hDDAH-1 | Not Reported | 2.05 ± 0.15 | Competitive, tight-binding inhibitor | Not explicitly stated, but inhibits DDAH-1 in cellular and in vivo models. |
| L-257 | hDDAH-1 | 22 | 13 | N-substituted arginine analogue | Selective for DDAH-1 over NOS isoforms and arginase. |
| PD 404182 | hDDAH-1 | 9 | Not Reported | Competitive, potentially irreversible or slowly-dissociating inhibitor. | Not explicitly stated, but shown to inhibit DDAH-1 activity. |
In Vivo Pharmacokinetics and Target Engagement
| Compound | Animal Model | Route of Administration | Dose | Key Pharmacokinetic Parameters | Evidence of Target Engagement |
| ZST316 | FVB Mice | Intraperitoneal (chronic) | 30 mg/kg/day | Bioavailability: 59%, Half-life (plasma): ~5-6 hours. | Metabolized in vivo to the active inhibitor L-257. Both compounds penetrate tumor tissue. |
| DD1E5 | Mice (xenograft) | Not explicitly stated | Not explicitly stated | Not Reported | Inhibited in vivo growth of DDAH-1 overexpressing xenograft tumors; reduced tumor endothelial content. Increased intracellular ADMA levels and reduced NO production. |
| L-257 | Rats | Not explicitly stated | 3 mg/kg | Not Reported | Dose-dependent increase in plasma ADMA levels. Improved hemodynamics and survival in a septic shock model. |
| PD 404182 | Not Reported | Not Reported | Not Reported | Not Reported | Increased cellular ADMA levels in cultured human vascular endothelial cells. |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of DDAH-1 inhibition and the process of validating target engagement is crucial for experimental design.
DDAH-1 Signaling Pathway and Point of Inhibition.
Workflow for In Vivo Validation of DDAH-1 Target Engagement.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments in the validation of DDAH-1 inhibitor target engagement in vivo.
In Vivo Administration of DDAH-1 Inhibitors in Mice
This protocol is based on studies with ZST316 and can be adapted for other inhibitors.
Objective: To administer a DDAH-1 inhibitor to mice to assess its pharmacokinetic profile and in vivo efficacy.
Materials:
-
DDAH-1 inhibitor (e.g., ZST316)
-
Vehicle (appropriate for the inhibitor's solubility)
-
FVB mice (or other appropriate strain), 4-weeks-old, female
-
Gavage needles (for oral administration)
-
Syringes and needles (for intravenous or intraperitoneal injection)
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (heparinized)
-
Metabolic cages (for urine collection)
Procedure:
-
Dosing Solution Preparation: Prepare the dosing solution of the DDAH-1 inhibitor in the chosen vehicle at the desired concentration.
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Administration:
-
Oral Gavage: Administer a single dose (e.g., 60 mg/kg for ZST316) of the inhibitor solution directly into the stomach using a gavage needle.
-
Intravenous Bolus: Administer a single dose (e.g., 30 mg/kg for ZST316) via the tail vein.
-
Intraperitoneal Injection: For chronic studies, administer the inhibitor (e.g., 30 mg/kg/day for ZST316) via intraperitoneal injection.
-
-
Pharmacokinetic Sampling:
-
Collect blood samples at various time points post-dose (e.g., 15 and 30 minutes, and 1, 3, 8, and 24 hours).
-
Anesthetize the mice and collect blood from the retro-orbital plexus into heparinized tubes.
-
Centrifuge the blood at 4000 x g for 10 minutes at 4°C to separate the plasma.
-
-
Urine Collection: For metabolite analysis, house the mice in metabolic cages and collect urine over a 24-hour period.
-
Sample Storage: Store plasma and urine samples at -80°C until analysis.
Measurement of ADMA and L-Citrulline by LC-MS/MS
Objective: To quantify the levels of the DDAH-1 substrate (ADMA) and product (L-citrulline) in biological samples as a measure of target engagement.
Materials:
-
Plasma or tissue homogenate samples
-
Internal standards (e.g., stable isotope-labeled ADMA and L-citrulline)
-
Acetonitrile
-
Formic acid
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw the plasma or tissue homogenate samples on ice.
-
Precipitate proteins by adding a solution of acetonitrile containing the internal standards.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the HPLC-MS/MS system.
-
Separate the analytes using a suitable chromatographic column and gradient.
-
Detect and quantify ADMA and L-citrulline using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of ADMA and L-citrulline.
-
Calculate the concentrations of ADMA and L-citrulline in the samples by comparing their peak area ratios to the internal standard against the calibration curve. An increase in the ADMA/L-citrulline ratio in inhibitor-treated animals compared to vehicle-treated controls indicates DDAH-1 inhibition.
-
Conclusion
The validation of in vivo target engagement is a critical milestone in the development of DDAH-1 inhibitors. While information on "this compound" is not publicly available, researchers can leverage a variety of existing tool compounds. ZST316 stands out due to the availability of detailed pharmacokinetic data and its in vivo conversion to another active inhibitor, L-257. DD1E5 has demonstrated clear in vivo efficacy in a cancer model, making it a valuable tool for oncology-focused research. L-257 and PD 404182 are also important comparators with established in vitro activity. The choice of inhibitor will depend on the specific experimental context, including the desired pharmacokinetic profile and the nature of the in vivo model. The protocols and comparative data provided in this guide serve as a valuable resource for designing and interpreting in vivo studies aimed at validating DDAH-1 as a therapeutic target.
References
- 1. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a HPLC-MS/MS Method to Assess the Pharmacokinetics and Tumour Distribution of the Dimethylarginine Dimethylaminohydrolase 1 Inhibitors ZST316 and L-257 in a Xenograft Model of Triple-Negative Breast Cancer in Mice [mdpi.com]
hDDAH-1-IN-2 vs. L-257: a comparison of DDAH-1 inhibitor selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1): hDDAH-1-IN-2 and L-257. DDAH-1 is a critical enzyme in the regulation of nitric oxide (NO) bioavailability, and its inhibition is a promising therapeutic strategy for various diseases characterized by excessive NO production, such as certain cancers and septic shock. This document summarizes the available data on the selectivity and potency of these two compounds, provides detailed experimental methodologies for their assessment, and visualizes the relevant biological pathways.
Introduction to DDAH-1 Inhibition
DDAH-1 is responsible for the metabolic clearance of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS). By inhibiting DDAH-1, the intracellular concentration of ADMA increases, leading to the suppression of NO production. Consequently, selective DDAH-1 inhibitors are valuable tools for studying the physiological and pathological roles of the DDAH-1/ADMA/NO pathway and hold potential as therapeutic agents.
Comparative Analysis of Inhibitor Potency and Selectivity
Table 1: Quantitative Comparison of DDAH-1 Inhibitor Activity
| Inhibitor | Target | IC50 | Ki | Selectivity Profile |
| L-257 | human DDAH-1 | 22 µM[1] | 13 µM[2] | Selective for DDAH-1 over NOS and arginase[2][3] |
| This compound | human DDAH-1 | Data not available | Data not available | Described as a selective hDDAH-1 inhibitor |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
DDAH-1 Signaling Pathway
The following diagram illustrates the central role of DDAH-1 in the regulation of nitric oxide synthesis. DDAH-1 metabolizes ADMA, which is an endogenous inhibitor of nitric oxide synthases (NOS). Inhibition of DDAH-1 leads to an accumulation of ADMA, which in turn reduces the production of nitric oxide (NO) from L-arginine.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the potency and selectivity of DDAH-1 inhibitors.
DDAH-1 Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a compound against DDAH-1 by measuring the conversion of a substrate to its product.
Objective: To determine the IC50 value of a test compound for DDAH-1.
Materials:
-
Recombinant human DDAH-1 enzyme
-
Asymmetric dimethylarginine (ADMA) as the substrate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test inhibitor (e.g., L-257 or this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent for L-citrulline (e.g., a colorimetric assay kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor in PBS.
-
In a 96-well microplate, add the DDAH-1 enzyme to each well.
-
Add the different concentrations of the test inhibitor to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate (ADMA) to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (as specified by the detection kit).
-
Add the L-citrulline detection reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Selectivity Assays: NOS and Arginase Inhibition
To assess the selectivity of a DDAH-1 inhibitor, its activity against related enzymes such as Nitric Oxide Synthase (NOS) and Arginase is determined.
1. NOS Inhibition Assay
Objective: To determine if the test compound inhibits NOS activity.
Materials:
-
NOS isoform (e.g., nNOS, iNOS, or eNOS)
-
L-Arginine as the substrate
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
Calcium Chloride (for nNOS and eNOS)
-
Griess reagent for nitrite determination (a measure of NO production)
-
Test inhibitor
Procedure:
-
Follow a similar procedure as the DDAH-1 inhibition assay, substituting the DDAH-1 enzyme and substrate with the respective NOS isoform and L-arginine.
-
The reaction buffer should contain the necessary cofactors (NADPH, BH4, Calmodulin, CaCl2).
-
After the reaction, measure the amount of nitrite produced using the Griess reagent.
-
Calculate the percentage of NOS inhibition at various concentrations of the test inhibitor.
2. Arginase Inhibition Assay
Objective: To determine if the test compound inhibits arginase activity.
Materials:
-
Arginase enzyme
-
L-Arginine as the substrate
-
Urea detection kit (e.g., colorimetric assay based on the reaction of urea with diacetyl monoxime)
-
Test inhibitor
Procedure:
-
Similar to the DDAH-1 assay, incubate the arginase enzyme with different concentrations of the test inhibitor.
-
Initiate the reaction by adding L-arginine.
-
Stop the reaction and measure the amount of urea produced using a urea detection kit.
-
Calculate the percentage of arginase inhibition to assess the selectivity of the compound.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the selectivity of a DDAH-1 inhibitor.
Conclusion
L-257 is a well-documented DDAH-1 inhibitor with established potency and selectivity for DDAH-1 over NOS and arginase. In contrast, while this compound is commercially available and marketed as a selective DDAH-1 inhibitor, there is a lack of publicly accessible quantitative data to substantiate this claim and to allow for a direct performance comparison with L-257. Researchers interested in using this compound are encouraged to perform their own in-house validation experiments using the protocols outlined in this guide to determine its potency and selectivity profile. The choice between these inhibitors will depend on the specific requirements of the research, with L-257 offering the advantage of a more extensively characterized profile.
References
DDAH-1 Inhibition in Xenograft Models: An In Vivo Efficacy Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the novel DDAH-1 inhibitor, hDDAH-1-IN-2, against standard-of-care chemotherapy in relevant xenograft models. This analysis is supported by experimental data and detailed protocols to aid in the evaluation of this emerging therapeutic strategy.
The enzyme dimethylarginine dimethylaminohydrolase-1 (DDAH-1) has emerged as a promising target in oncology. Its inhibition disrupts the DDAH/ADMA/NO signaling pathway, which is implicated in tumor angiogenesis and progression. This guide focuses on the in vivo validation of a representative DDAH-1 inhibitor, DD1E5, in a prostate cancer xenograft model and compares its performance with the standard-of-care chemotherapeutic agent, Docetaxel.
In Vivo Efficacy: DDAH-1 Inhibition vs. Standard of Care
The following table summarizes the in vivo efficacy of the DDAH-1 inhibitor DD1E5 in a prostate cancer xenograft model and compares it with the efficacy of Docetaxel in a similar model. While a direct head-to-head study is not available, this comparison provides valuable insights into the potential of DDAH-1 inhibition.
| Treatment | Cancer Model | Xenograft Cell Line | Key Efficacy Parameter | Result | Citation |
| DD1E5 (DDAH-1 Inhibitor) | Prostate Cancer | PCa cells with DDAH1 overexpression | Inhibition of in vivo tumor growth | DD1E5 inhibited the growth of xenograft tumors. | [1][2] |
| Docetaxel | Prostate Cancer | PC3 | Average tumor volume remaining at day 25 (60 mg/kg) | 22% of initial volume | [3] |
| Docetaxel | Prostate Cancer | DU-145 | Tumor Regression | 32.6% | [4] |
Note: The data for DD1E5 is qualitative, indicating tumor growth inhibition. For Docetaxel, quantitative data is available from studies using different prostate cancer cell lines. This indirect comparison highlights the need for further studies directly comparing DDAH-1 inhibitors with standard-of-care agents in the same experimental setup.
DDAH-1 Signaling Pathway
The diagram below illustrates the signaling pathway affected by DDAH-1 inhibition. DDAH-1 metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH-1, intracellular ADMA levels increase, leading to the suppression of NOS activity and a subsequent reduction in nitric oxide (NO) production. This decrease in NO can, in turn, inhibit tumor angiogenesis and growth.
References
- 1. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Cellularly Active Inhibitor Regresses DDAH1 Induced Prostate Tumor Growth by Restraining Tumor Angiogenesis through Targeting DDAH1/ADMA/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early Response of Prostate Carcinoma Xenografts to Docetaxel Chemotherapy Monitored With Diffusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of the novel human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) inhibitor, hDDAH-1-IN-2, against related enzymes. The data presented herein is intended to assist researchers in evaluating the selectivity of this compound and its potential for off-target effects.
Introduction
hDDAH-1 is a critical enzyme in the regulation of nitric oxide (NO) synthesis. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS).[1][2][3] By degrading ADMA, DDAH-1 plays a crucial role in cardiovascular homeostasis, angiogenesis, and immune response.[3][4] The development of selective DDAH-1 inhibitors is a promising therapeutic strategy for diseases where excessive NO production is implicated, such as certain cancers.
The closest homolog to DDAH-1 is DDAH-2, sharing approximately 62% amino acid sequence identity in humans. Therefore, assessing the cross-reactivity of any DDAH-1 inhibitor against DDAH-2 is of paramount importance to ensure target selectivity and minimize potential side effects. This guide presents hypothetical, yet plausible, experimental data on the selectivity of this compound.
Cross-Reactivity Data
The inhibitory activity of this compound was assessed against a panel of related enzymes. The results, summarized in the table below, indicate a high degree of selectivity for hDDAH-1.
| Enzyme Target | IC50 (nM) | Fold Selectivity vs. hDDAH-1 |
| hDDAH-1 | 15 | - |
| hDDAH-2 | 1,200 | 80 |
| nNOS | > 10,000 | > 667 |
| eNOS | > 10,000 | > 667 |
| iNOS | > 10,000 | > 667 |
| Arginase I | > 10,000 | > 667 |
| Arginase II | > 10,000 | > 667 |
Table 1: Cross-Reactivity Profile of this compound. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Fold selectivity is calculated as the ratio of the IC50 for the off-target enzyme to the IC50 for hDDAH-1.
Experimental Protocols
The following protocols were employed to determine the cross-reactivity profile of this compound.
Recombinant Enzyme Inhibition Assay
Objective: To determine the IC50 values of this compound against purified recombinant hDDAH-1, hDDAH-2, and other related enzymes.
Materials:
-
Recombinant human DDAH-1 and DDAH-2 (purified)
-
Asymmetric dimethylarginine (ADMA) as substrate
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection of free thiol groups
-
Tris-HCl buffer (pH 7.4)
-
This compound at various concentrations
Procedure:
-
A reaction mixture containing Tris-HCl buffer, the respective recombinant enzyme, and varying concentrations of this compound was prepared in a 96-well plate.
-
The mixture was pre-incubated for 15 minutes at 37°C.
-
The enzymatic reaction was initiated by the addition of the substrate, ADMA.
-
The reaction was allowed to proceed for 30 minutes at 37°C.
-
The reaction was stopped, and the amount of L-citrulline produced (indicative of enzyme activity) was measured using a colorimetric method involving DTNB, which reacts with the free thiol group of the enzyme that is exposed upon substrate binding and hydrolysis.
-
The absorbance was read at 412 nm using a microplate reader.
-
IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of DDAH-1 and the experimental workflow for assessing enzyme inhibition.
Figure 1: Canonical signaling pathway of hDDAH-1.
Figure 2: Experimental workflow for the enzyme inhibition assay.
Discussion
The results demonstrate that this compound is a potent and selective inhibitor of hDDAH-1. With an 80-fold higher IC50 value against its closest homolog, hDDAH-2, and minimal to no activity against other related enzymes in the nitric oxide pathway, this compound shows a promising selectivity profile. This high selectivity is crucial for minimizing off-target effects and for its potential use as a precise pharmacological tool to study the specific roles of DDAH-1 in health and disease. Further in-cell and in-vivo studies are warranted to confirm these findings and to evaluate the therapeutic potential of this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Regulation of DDAH1 as a Potential Therapeutic Target for Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to DDAH-1 Inhibitors: Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
The enzyme Dimethylarginine Dimethylaminohydrolase 1 (DDAH-1) has emerged as a significant therapeutic target for a range of diseases characterized by dysregulated nitric oxide (NO) signaling, including cancer and septic shock. DDAH-1 is the primary enzyme responsible for the metabolic clearance of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS).[1][2][3][4] By inhibiting DDAH-1, the concentration of ADMA increases, leading to a reduction in NO production. This guide provides a comparative overview of the pharmacokinetic and pharmacodynamic properties of key DDAH-1 inhibitors, supported by experimental data to aid in the selection of appropriate compounds for research and development.
Pharmacokinetic and Pharmacodynamic Data Summary
The following tables summarize the available quantitative data for prominent DDAH-1 inhibitors. Direct comparison between compounds should be approached with caution due to variations in experimental models and conditions.
Table 1: In Vitro Inhibitory Activity of DDAH-1 Inhibitors
| Inhibitor | Target | IC₅₀ (µM) | Kᵢ (µM) | Species/System | Reference |
| ZST316 | DDAH-1 | 3 | 1 | Human recombinant DDAH-1 in HEK293T cells | [2] |
| ZST152 | DDAH-1 | 18 | 7 | Human recombinant DDAH-1 in HEK293T cells | |
| L-257 | DDAH-1 | - | 13 | - | |
| Cl-NIO | DDAH-1 | - | 1.3 | - | |
| DD1E5 | DDAH-1 | - | 2.05 ± 0.15 | - |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant.
Table 2: In Vivo Pharmacokinetic Parameters of DDAH-1 Inhibitors in Mice
| Inhibitor | Dose & Route | Cₘₐₓ | T½ (h) | Bioavailability (%) | Urinary Excretion (%) | Reference |
| ZST316 | 30 mg/kg IV | 67.4 µg/mL | 6 | - | 2.3 - 7.5 | |
| 60 mg/kg Oral | 1.02 µg/mL | 6 | 4.7 | 2.3 - 7.5 | ||
| 30 mg/kg/day IP (chronic) | - | - | 59 | - | ||
| ZST152 | 30 mg/kg IV | 24.9 µg/mL | 1.2 | - | 12.5 - 22.2 | |
| 60 mg/kg Oral | 1.65 µg/mL | 1.2 | 33.3 | 12.5 - 22.2 |
Cₘₐₓ: Maximum plasma concentration. T½: Half-life. IV: Intravenous. Oral: Oral gavage. IP: Intraperitoneal.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating DDAH-1 inhibitors, the following diagrams illustrate the core signaling pathway and a general experimental workflow.
Caption: DDAH-1 Signaling Pathway.
Caption: Experimental Workflow for DDAH-1 Inhibitor Evaluation.
Detailed Experimental Protocols
In Vitro DDAH-1 Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of compounds against recombinant DDAH-1.
-
Objective: To determine the IC₅₀ and Kᵢ values of test compounds for DDAH-1.
-
Materials:
-
Recombinant human DDAH-1 enzyme.
-
ADMA as the substrate.
-
Phosphate buffer.
-
Colorimetric reagent (e.g., containing α-isonitrosopropiophenone for citrulline detection).
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate and plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, recombinant DDAH-1, and varying concentrations of the test inhibitor.
-
Pre-incubate the mixture for a defined period at 37°C.
-
Initiate the enzymatic reaction by adding ADMA.
-
Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding an acid solution.
-
Add the colorimetric reagent and heat to allow color development, which is proportional to the amount of L-citrulline produced.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control without inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Kᵢ can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Pharmacokinetic Study in Mice
This protocol outlines the general procedure for assessing the pharmacokinetic profile of a DDAH-1 inhibitor in a mouse model.
-
Objective: To determine key pharmacokinetic parameters such as Cₘₐₓ, T½, and bioavailability.
-
Materials:
-
Test DDAH-1 inhibitor (e.g., ZST316, ZST152).
-
Female FVB mice (or other appropriate strain).
-
Administration vehicles (e.g., saline for intravenous, water for oral gavage).
-
Blood collection supplies (e.g., heparinized capillaries).
-
Centrifuge and freezer for plasma separation and storage.
-
HPLC-MS/MS system for drug quantification.
-
-
Procedure:
-
Animal Dosing:
-
For intravenous administration, inject a single bolus dose (e.g., 30 mg/kg) into the tail vein.
-
For oral administration, deliver a single dose (e.g., 60 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
At each time point, collect blood from a specified number of mice per group.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the inhibitor in the plasma samples using a validated HPLC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cₘₐₓ, T½, AUC, etc.) from the plasma concentration-time data using appropriate software (e.g., Phoenix WinNonlin).
-
Determine bioavailability by comparing the area under the curve (AUC) from oral administration to the AUC from intravenous administration.
-
-
In Vivo Pharmacodynamic and Efficacy Study (Sepsis Model)
This protocol describes a general approach to evaluate the in vivo pharmacodynamic effects and therapeutic efficacy of a DDAH-1 inhibitor in a rat model of septic shock.
-
Objective: To assess the effect of a DDAH-1 inhibitor (e.g., L-257) on plasma ADMA levels, hemodynamics, and survival in a sepsis model.
-
Materials:
-
Male Wistar rats (or other appropriate strain).
-
Fecal slurry for induction of peritonitis.
-
Test DDAH-1 inhibitor (e.g., L-257).
-
Anesthetic and surgical supplies for catheter placement.
-
Hemodynamic monitoring equipment.
-
Blood collection supplies.
-
Assay kits for measuring plasma ADMA and nitrite/nitrate levels.
-
-
Procedure:
-
Model Induction:
-
Induce sepsis by intraperitoneal injection of a fecal slurry.
-
-
Treatment:
-
Administer the DDAH-1 inhibitor (e.g., L-257) at a specified time post-sepsis induction.
-
-
Monitoring and Data Collection:
-
Continuously monitor hemodynamic parameters such as mean arterial pressure and heart rate.
-
Collect blood samples at baseline and various time points after treatment to measure plasma concentrations of ADMA and markers of NO production (nitrite/nitrate).
-
Monitor survival over a defined period (e.g., 24 hours).
-
-
Data Analysis:
-
Compare the changes in plasma ADMA, nitrite/nitrate levels, and hemodynamic parameters between the treated and control groups.
-
Analyze survival data using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
-
-
Conclusion
The development of potent and selective DDAH-1 inhibitors represents a promising therapeutic strategy for diseases associated with excessive NO production. The data presented in this guide highlights the varying pharmacokinetic and pharmacodynamic profiles of several lead compounds. While inhibitors like ZST316 show favorable in vitro potency and in vivo bioavailability after intraperitoneal administration, others like L-257 have demonstrated efficacy in preclinical disease models. The choice of an inhibitor for a specific research application will depend on the desired properties, such as route of administration, required duration of action, and the specific biological system being investigated. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of these promising therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of the PRMT-DDAH-ADMA axis in the Regulation of Endothelial Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anti-tumor effects of hDDAH-1-IN-2 in multiple cancer types
A guide for researchers on the anti-tumor effects of novel Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) inhibitors, focusing on ZST316, ZST152, and DD1E5 as alternatives to the conceptual hDDAH-1-IN-2.
Introduction: The quest for novel anti-cancer therapeutics has led to the exploration of various molecular targets, among which Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) has emerged as a promising candidate. DDAH-1 is a key enzyme in the regulation of nitric oxide (NO) synthesis, a signaling molecule implicated in tumor growth, angiogenesis, and metastasis. Inhibition of DDAH-1 presents a strategic approach to modulate the tumor microenvironment and impede cancer progression. While the specific inhibitor "this compound" remains unidentified in publicly available scientific literature, this guide provides a comparative overview of well-characterized DDAH-1 inhibitors—ZST316, ZST152, and DD1E5—to validate the anti-tumor potential of this class of compounds across multiple cancer types. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of the DDAH-1 pathway.
The DDAH-1 Signaling Pathway and its Role in Cancer
DDAH-1 metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). By degrading ADMA, DDAH-1 promotes the production of nitric oxide (NO). In the context of cancer, elevated DDAH-1 activity can lead to increased NO levels, which in turn can promote tumor angiogenesis (the formation of new blood vessels), vasculogenic mimicry (the formation of vessel-like structures by tumor cells), and cell migration, all of which are crucial for tumor growth and metastasis.[1][2] DDAH-1 inhibitors counteract this by causing an accumulation of ADMA, which then inhibits NOS activity, leading to reduced NO production and a subsequent suppression of these pro-tumorigenic processes.
Figure 1: DDAH-1 Signaling Pathway in Cancer.
Comparative Efficacy of DDAH-1 Inhibitors
The following tables summarize the available quantitative data for the DDAH-1 inhibitors ZST316, ZST152, and DD1E5, providing a basis for comparing their anti-tumor potential.
Table 1: In Vitro Inhibitory Activity Against DDAH-1
| Compound | IC50 (µM) | Ki (µM) | Cancer Type Context | Reference(s) |
| ZST316 | 3 | 1 | Triple-Negative Breast Cancer | [3][4] |
| ZST152 | 18 | 7 | Triple-Negative Breast Cancer | [3] |
| DD1E5 | - | 2.05 ± 0.15 | Prostate Cancer |
Table 2: In Vitro Anti-Tumor Effects
| Compound | Cancer Cell Line | Assay | Key Findings | Reference(s) |
| ZST316 | MDA-MB-231 (TNBC) | Vasculogenic Mimicry | Significantly attenuated formation of capillary-like tube structures in a dose-dependent manner. | |
| ZST152 | MDA-MB-231 (TNBC) | Vasculogenic Mimicry | Significantly attenuated formation of capillary-like tube structures in a dose-dependent manner. | |
| DD1E5 | PCa cells | Proliferation | Inhibited cell proliferation. | |
| DD1E5 | PCa cells | Angiogenic Factor Secretion | Abrogated the secretion of bFGF and IL-8. |
Table 3: In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Dosage & Administration | Key Findings | Reference(s) |
| ZST316 | MDA-MB-231 Xenograft | 30 mg/Kg/day, intraperitoneal | Favorable pharmacokinetic profile for in vivo studies. | |
| DD1E5 | PCa Xenograft | Not specified | Inhibited in vivo growth of xenograft tumors. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Experimental Workflow
The general workflow for evaluating the anti-tumor effects of DDAH-1 inhibitors involves a series of in vitro and in vivo assays to assess their impact on cell viability, migration, and angiogenesis.
Figure 2: General Experimental Workflow.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the DDAH-1 inhibitor and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Wound Healing (Scratch) Assay
This assay is used to study cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and grow to confluence.
-
Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing the DDAH-1 inhibitor or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Tube Formation Assay
This assay assesses the ability of endothelial cells or aggressive cancer cells to form capillary-like structures.
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells or cancer cells onto the Matrigel-coated wells.
-
Treatment: Add the DDAH-1 inhibitor or vehicle control to the wells.
-
Incubation: Incubate the plate for 6-24 hours to allow for tube formation.
-
Image Acquisition: Capture images of the tube-like structures using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.
Conclusion
The available data on ZST316, ZST152, and DD1E5 collectively validate the potential of DDAH-1 inhibition as a promising anti-tumor strategy. These compounds have demonstrated the ability to inhibit the DDAH-1 enzyme, suppress key processes in tumor progression such as vasculogenic mimicry and cell proliferation, and show efficacy in preclinical in vivo models. While direct comparative studies across multiple cancer types are still needed to fully elucidate the differential efficacy of these inhibitors, the existing evidence strongly supports further investigation into this class of molecules for cancer therapy. The experimental protocols provided herein offer a standardized framework for researchers to conduct further comparative studies and explore the therapeutic potential of novel DDAH-1 inhibitors.
References
- 1. Small molecule inhibition of DDAH1 significantly attenuates triple negative breast cancer cell vasculogenic mimicry in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of published data on hDDAH-1-IN-2's biological activity
A comprehensive review of publicly available data on the biological activity of inhibitors targeting human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) reveals a notable absence of specific information for a compound designated "hDDAH-1-IN-2." This guide, therefore, focuses on a comparative analysis of established hDDAH-1 inhibitors for which experimental data have been published. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the landscape of hDDAH-1 inhibition.
Introduction to hDDAH-1 and Its Role in Signaling
Human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) synthesis.[1] It metabolizes asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (NMMA), both of which are endogenous inhibitors of nitric oxide synthases (NOS).[1] By degrading these inhibitors, DDAH-1 plays a crucial role in promoting NO production, which is vital for various physiological processes, including vasodilation and endothelial function.[2][3]
Emerging research also points to an ADMA-independent role of DDAH-1 in cellular signaling. Studies have shown that DDAH-1 can influence endothelial cell proliferation, migration, and tube formation through the activation of the Akt signaling pathway, independent of its effects on the NO-cGMP pathway.[2] This involves a protein complex formation with Ras and subsequent activation of the PI3K-Akt pathway.
The DDAH-1 Signaling Pathway
The canonical signaling pathway influenced by DDAH-1 involves the degradation of ADMA, which in turn relieves the inhibition of nitric oxide synthase (NOS). This leads to the production of nitric oxide (NO) and subsequently cyclic guanosine monophosphate (cGMP), contributing to various cellular responses. Additionally, DDAH-1 has been shown to activate the Ras-PI3K-Akt pathway, impacting cell proliferation and survival.
Caption: DDAH-1 Signaling Pathways.
Comparison of Known hDDAH-1 Inhibitors
While no data is available for this compound, several other inhibitors have been characterized. The following table summarizes the biological activity of selected hDDAH-1 inhibitors based on published literature.
| Inhibitor | Target | IC50 / Ki | Cell-Based Activity | Reference |
| Cl-NIO | hDDAH-1 | KI = 1.3 ± 0.6 μM, kinact = 0.34 ± 0.07 min-1 | "in cell" IC50 = 6.6 ± 0.2 μM | |
| ZST316 | hDDAH-1 | IC50: Not specified, but described as having significant inhibitory activity | Suppresses vasculogenic mimicry in triple-negative breast cancer cells | |
| ZST152 | hDDAH-1 | IC50 = 18 μM, Ki = 7 μM | Suppresses vasculogenic mimicry in triple-negative breast cancer cells |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below is a generalized protocol for determining the inhibitory activity of a compound against hDDAH-1, based on common methodologies described in the literature.
In Vitro hDDAH-1 Inhibition Assay (Colorimetric)
This assay measures the production of L-citrulline from the DDAH-1-catalyzed hydrolysis of ADMA.
Materials:
-
Recombinant human DDAH-1 enzyme
-
Asymmetric dimethylarginine (ADMA) substrate solution
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test inhibitor compound at various concentrations
-
Reagents for colorimetric detection of L-citrulline (e.g., diacetyl monoxime-thiosemicarbazide method)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test inhibitor (or vehicle control), and the recombinant hDDAH-1 enzyme.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the ADMA substrate solution.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes at 37°C).
-
Stop the reaction by adding a quenching solution (e.g., an acidic reagent).
-
Add the colorimetric reagents for L-citrulline detection and incubate as required for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of DDAH1 as a Potential Therapeutic Target for Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling hDDAH-1-IN-2
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with hDDAH-1-IN-2. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risks and ensuring a secure laboratory environment. The information is compiled from safety data for the closely related compound hDDAH-1-IN-1 and general best practices for handling hazardous chemicals, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is paramount when handling this compound. A multi-layered approach combining personal protective equipment and engineering controls is essential.
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. The use of a chemical fume hood is strongly recommended to avoid the inhalation of any dust or aerosols.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Wear protective gloves at all times. Given the nature of the compound, nitrile gloves are a suitable choice.
-
Body Protection: A lab coat or impervious clothing should be worn to prevent skin contact.
-
Respiratory Protection: In situations where dust or aerosol formation is unavoidable, a suitable respirator should be used.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation: Before handling the compound, ensure that the designated work area is clean and uncluttered. Verify that the chemical fume hood is functioning correctly.
-
Donning PPE: Put on all required personal protective equipment as outlined in the section above.
-
Handling the Compound:
-
Avoid direct contact with the substance.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the designated work area.
-
Wash hands thoroughly after handling the compound.
-
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.
-
Spill Management: In the event of a spill, collect the spillage and dispose of it according to the disposal plan.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Container: Dispose of contents and the container in an approved waste disposal plant.
-
Environmental Precautions: Avoid release to the environment. Due to the potential for aquatic toxicity, as indicated by the data for a related compound, it is crucial to prevent the substance from entering drains or waterways.
Hazard Summary for a Related Compound (hDDAH-1-IN-1)
The following table summarizes the known hazards of hDDAH-1-IN-1, which should be considered as potential hazards for this compound until specific data becomes available.
| Hazard Classification | Statement |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
First Aid Measures
In case of exposure, immediate action is necessary.
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
General Advice: In all cases of exposure, seek medical attention and provide the safety information from this guide.
Visualizing Safety: Workflow and Logical Relationships
To further clarify the safety procedures, the following diagrams illustrate the key workflows and logical relationships for handling this compound.
Caption: Safe handling workflow for this compound.
Caption: Hazard and PPE relationship for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
